molecular formula C70H100N18O23S-2 B15549049 Biotin-EEENLYFQ-Abu-glycolate-R-amide

Biotin-EEENLYFQ-Abu-glycolate-R-amide

Numéro de catalogue: B15549049
Poids moléculaire: 1593.7 g/mol
Clé InChI: ZUIBZCVZTOWAIS-HGOOQHIRSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Biotin-EEENLYFQ-Abu-glycolate-R-amide is a useful research compound. Its molecular formula is C70H100N18O23S-2 and its molecular weight is 1593.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C70H100N18O23S-2

Poids moléculaire

1593.7 g/mol

Nom IUPAC

(4S)-4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[2-[[(2S)-1-amino-5-[[amino(azaniumylidene)methyl]amino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxylato-1-oxobutan-2-yl]amino]-4-carboxylato-1-oxobutan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C70H102N18O23S/c1-4-39(68(109)111-33-54(93)77-40(59(73)100)13-10-28-76-69(74)75)79-61(102)42(20-24-51(71)90)82-65(106)46(30-36-11-6-5-7-12-36)85-66(107)47(31-37-16-18-38(89)19-17-37)84-64(105)45(29-35(2)3)83-67(108)48(32-52(72)91)86-63(104)44(23-27-57(98)99)81-62(103)43(22-26-56(96)97)80-60(101)41(21-25-55(94)95)78-53(92)15-9-8-14-50-58-49(34-112-50)87-70(110)88-58/h5-7,11-12,16-19,35,39-50,58,89H,4,8-10,13-15,20-34H2,1-3H3,(H2,71,90)(H2,72,91)(H2,73,100)(H,77,93)(H,78,92)(H,79,102)(H,80,101)(H,81,103)(H,82,106)(H,83,108)(H,84,105)(H,85,107)(H,86,104)(H,94,95)(H,96,97)(H,98,99)(H4,74,75,76)(H2,87,88,110)/p-2/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,58-/m0/s1

Clé InChI

ZUIBZCVZTOWAIS-HGOOQHIRSA-L

Origine du produit

United States

Foundational & Exploratory

The EEENLYFQ Peptide Sequence: A Technical Guide to its Function as a Biochemical Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The peptide sequence EEENLYFQ is not recognized as a naturally occurring biological entity with an inherent physiological function. Instead, it is a critical component of a sophisticated synthetic peptide substrate designed for advanced biochemical and proteomic applications. Specifically, this sequence is integral to the substrate biotin-EEENLYFQ-Abu-glycolate-R-amide , which is utilized in conjunction with the engineered peptide ligase, subtiligase. The primary role of the EEENLYFQ sequence within this synthetic construct is to provide a specific cleavage site for Tobacco Etch Virus (TEV) protease, enabling a powerful technique for identifying enzyme ligation sites. This guide details the composition, application, and experimental context of this important research tool.

Introduction to the Synthetic Peptide Substrate

The EEENLYFQ sequence is a key functional element within the synthetic peptide This compound . This substrate is employed in a method known as Proteomic Identification of Ligation Sites (PILS), which allows for the comprehensive characterization of peptide ligase specificity. The function of each component of this synthetic peptide is highly specific and crucial for the successful execution of the PILS methodology.

Components and their Functions:

ComponentSequence/StructureFunction
Biotin (B1667282) Tag Biotin-A small molecule with a very high affinity for streptavidin and neutravidin, used for the affinity purification and enrichment of biotinylated molecules.
TEV Protease Cleavage Site -ENLYFQ-A specific amino acid sequence recognized and cleaved by the highly specific TEV protease between the Glutamine (Q) and the following residue. This allows for the selective elution of ligated peptides from the affinity matrix.
Subtiligase Recognition & Ligation Moiety -Abu-glycolate-RThe portion of the peptide that is recognized by the engineered subtiligase and participates in the enzyme-catalyzed ligation reaction to the N-terminus of target peptides.

The Role of EEENLYFQ in the PILS Experimental Workflow

The PILS (Proteomic Identification of Ligation Sites) method is designed to map the substrate specificity of peptide ligases, such as subtiligase. The EEENLYFQ sequence plays a crucial role in the final stages of this workflow, allowing for the identification of peptides that have been successfully modified by the ligase.

Experimental Protocol Outline for PILS:
  • Preparation of Peptide Library: A complex mixture of peptides is generated from a biological sample, typically by digesting a cellular proteome with a protease like trypsin. This creates a diverse library of peptides with different N-terminal amino acids.

  • Subtiligase-mediated Ligation: The peptide library is incubated with the engineered subtiligase and the biotinylated peptide ester substrate, This compound . Subtiligase catalyzes the ligation of the biotinylated peptide to the N-termini of the peptides in the library. The efficiency of this ligation depends on the N-terminal sequence of each peptide in the library.

  • Affinity Purification: The reaction mixture is then passed over a resin coated with immobilized neutravidin or streptavidin. The biotin tag on the successfully ligated peptides binds strongly to the resin, capturing them while unligated peptides are washed away.

  • Selective Elution with TEV Protease: The captured biotinylated peptides are then treated with TEV protease. The protease recognizes the ENLYFQ sequence within the EEENLYFQ linker and cleaves it. This releases the ligated peptides from the resin, leaving the biotin tag and the initial part of the linker behind. This is a critical step for selective elution.

  • Mass Spectrometry Analysis: The eluted peptides are then identified and quantified using mass spectrometry. The presence of a specific mass tag (aminobutyric acid - Abu) from the synthetic substrate confirms that these peptides were indeed substrates for the subtiligase. By comparing the identified sequences to the original peptide library, researchers can determine the N-terminal sequence preferences of the subtiligase.

Visualizing the PILS Workflow

The following diagram illustrates the key steps in the Proteomic Identification of Ligation Sites (PILS) workflow, highlighting the role of the EEENLYFQ sequence.

PILS_Workflow cluster_0 Preparation cluster_1 Ligation Reaction cluster_2 Purification & Elution cluster_3 Analysis Prot Proteome PepLib Peptide Library (Diverse N-termini) Prot->PepLib Protease Digestion Ligation Ligated Peptides (Biotinylated) PepLib->Ligation Substrate Biotin-EEENLYFQ-Abu-glycolate-R Substrate->Ligation Subtiligase Subtiligase Subtiligase->Ligation Capture Capture of Biotinylated Peptides Ligation->Capture Affinity Neutravidin Resin Affinity->Capture Elution Eluted Peptides (with Abu tag) Capture->Elution TEV TEV Protease TEV->Elution Cleavage at ENLYFQ site MS Mass Spectrometry (LC-MS/MS) Elution->MS Data Identification of Ligation Sites MS->Data

PILS experimental workflow diagram.

Signaling Pathways and Quantitative Data

As the EEENLYFQ peptide sequence is a component of a synthetic tool for in vitro biochemical analysis, it is not associated with any natural biological signaling pathways.

Quantitative data related to this peptide sequence is context-dependent and would be found in primary research literature employing the PILS method. Such data would typically include:

  • Ligation efficiencies of subtiligase for various N-terminal peptide sequences.

  • Kinetic parameters (k_cat, K_M) of subtiligase for different substrates.

  • Positional enrichment or de-enrichment of specific amino acids at various positions near the N-terminus of the substrate peptides.

This data is not a property of the EEENLYFQ peptide itself but rather a result of the experimental system in which it is used.

Conclusion

The peptide sequence EEENLYFQ serves a highly specialized and crucial function not as a standalone biological molecule, but as an engineered component within a synthetic substrate for the enzyme subtiligase. Its primary role is to provide a specific cleavage site for TEV protease, which is fundamental to the PILS method for characterizing peptide ligase specificity. Understanding the function of EEENLYFQ is, therefore, an exercise in understanding its application in this powerful proteomic technique, which has significant implications for protein engineering, bioconjugation, and the development of new therapeutic modalities.

The Significance of C-Terminal α-Amide Modification: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of peptide modification is paramount. Among the most critical post-translational modifications is the amidation of the C-terminal α-carboxyl group. This modification, seemingly minor, imparts profound effects on a peptide's stability, receptor affinity, and overall biological activity. This technical guide provides an in-depth exploration of the purpose, mechanism, and analytical characterization of C-terminal α-amide peptide modification.

The Core Purpose: Enhancing Biological Function

C-terminal amidation is a widespread post-translational modification, with over half of all known neural and endocrine peptides undergoing this change.[1] The primary purpose of this modification is to enhance the biological efficacy of peptides. By replacing the negatively charged C-terminal carboxyl group with a neutral amide, the peptide's physicochemical properties are significantly altered.[2] This neutralization of charge can lead to a cascade of beneficial effects, including increased stability against enzymatic degradation, enhanced receptor binding affinity, and ultimately, a substantial increase in biological potency.[3] In many cases, the C-terminal amide is an absolute requirement for full biological activity.[4][5]

Increased Stability and Extended Half-Life

One of the most significant advantages of C-terminal amidation is the increased resistance to proteolytic degradation.[6] Peptides with a free C-terminal carboxyl group are susceptible to cleavage by carboxypeptidases, enzymes that specifically target this terminus. The presence of a C-terminal amide group effectively blocks this enzymatic action, thereby extending the peptide's circulating half-life in biological systems.[7] This enhanced stability is a crucial factor in the development of peptide-based therapeutics, as it allows for less frequent dosing and improved pharmacokinetic profiles.[3]

Enhanced Receptor Binding and Bioactivity

The removal of the negative charge at the C-terminus can dramatically improve a peptide's ability to bind to its target receptor.[6][8] This is often attributed to more favorable electrostatic interactions within the receptor's binding pocket. The amide group can also participate in hydrogen bonding interactions that are not possible with a carboxyl group, further stabilizing the peptide-receptor complex.[8] This increased binding affinity, often reflected in a lower dissociation constant (Kd), directly translates to enhanced biological activity.[9] For many peptide hormones and neurotransmitters, amidation can lead to a hundred- or even thousand-fold increase in potency compared to their non-amidated counterparts.[3]

The Enzymatic Machinery: Peptidylglycine α-Amidating Monooxygenase (PAM)

The in vivo synthesis of C-terminally amidated peptides is catalyzed by a single bifunctional enzyme: Peptidylglycine α-amidating monooxygenase (PAM).[10][11][12] This enzyme is found in the trans-Golgi network and secretory vesicles of neuroendocrine cells.[2] The amidation process occurs in two sequential steps, each catalyzed by a distinct enzymatic domain of the PAM protein.[13][14]

The PAM enzyme requires a C-terminal glycine (B1666218) residue on the peptide substrate for recognition and catalysis.[2][11] The reaction also depends on the presence of molecular oxygen, copper, and ascorbate (B8700270) as cofactors.[11][14]

Quantitative Impact of C-Terminal Amidation

The following tables summarize the quantitative effects of C-terminal amidation on key peptide parameters.

PeptideAmidation StatusHalf-Life (t½)Fold ChangeReference
Glucagon-Like Peptide-1 (GLP-1) (7-37)Non-amidated32 ± 3 min1[15]
Glucagon-Like Peptide-1 (GLP-1) (7-36)amideAmidated42 ± 2 min1.3[15]
PeptideAmidation StatusReceptor Binding Affinity (Kd)Fold ChangeReference
M15-Hb/I-EkAmidated7.27 nM~3492-fold higher affinity[16]
3.L2-Hb/I-EkNon-amidated21.3 µM1[16]
NV9Non-amidated8 ± 2 µM1[17][18]
Ac-NV9-NH2AmidatedNot significantly different-[17][18]
Gb-1Amidated68 nM-[19]
Gb-2Amidated250 nM-[19]
Gb-3Amidated272 nM-[19]
PeptideAmidation StatusBioactivity (IC50/EC50/MIC)Fold ChangeReference
Modelin-5Non-amidated (COOH)~10-fold less effective1[1][9]
Modelin-5Amidated (CONH2)~10-fold more effective10[1][9]
Aurein 2.5Non-amidatedLess effective-[19]
Aurein 2.5AmidatedMore effective-[19]
Maximin H5Non-amidatedLess effective-[19]
Maximin H5AmidatedMore effective-[19]
hAmylinAmidated--[7]
hAmylin-COO-Non-amidatedModest effect on cytotoxicity-[7]

Experimental Protocols for Characterization

Accurate detection and quantification of C-terminal amidation are crucial for research and drug development. The following sections provide detailed methodologies for key experiments.

Radioimmunoassay (RIA) for Quantification

Radioimmunoassay is a highly sensitive technique for quantifying the concentration of amidated peptides in biological samples.[4][20][21]

Protocol:

  • Preparation of Reagents:

    • Reconstitute the standard amidated peptide, specific primary antibody, and radiolabeled peptide tracer according to the manufacturer's instructions, typically using the provided RIA buffer.[22]

    • Prepare a series of dilutions of the standard peptide to generate a standard curve.[21]

    • If necessary, extract and dilute the biological samples to be analyzed.[22]

  • Assay Setup:

    • Pipette the standard dilutions and unknown samples into appropriately labeled tubes.[22]

    • Add a fixed amount of the primary antibody to each tube (except for the total count tubes).[21]

    • Add a fixed amount of the radiolabeled peptide tracer to all tubes.[22]

    • Vortex each tube and incubate for 16-24 hours at 4°C to allow for competitive binding.[22]

  • Separation of Bound and Free Tracer:

    • Add a secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the primary antibody-antigen complex.[22]

    • Incubate for a sufficient time to allow precipitation.

    • Centrifuge the tubes at a specified speed and temperature (e.g., 3,000 rpm for 20 minutes at 4°C) to pellet the antibody-bound fraction.[22]

    • Carefully aspirate or decant the supernatant containing the free tracer.[22]

  • Measurement and Analysis:

    • Measure the radioactivity of the pellet in each tube using a gamma counter.[21]

    • The amount of radioactivity in the pellet is inversely proportional to the concentration of the unlabeled (amidated) peptide in the sample.

    • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard peptide.[22]

    • Determine the concentration of the amidated peptide in the unknown samples by interpolating their radioactivity measurements on the standard curve.[22]

LC-MS for Identification and Characterization

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the definitive identification and characterization of C-terminal amidation.[23][24][25]

Protocol:

  • Sample Preparation:

    • For complex protein samples, perform a proteolytic digest (e.g., with trypsin) to generate smaller peptides. This involves denaturation, reduction, and alkylation steps to ensure efficient digestion.[24][26]

    • For synthetic or purified peptides, dissolution in a suitable solvent is sufficient.

  • Liquid Chromatography (LC) Separation:

    • Inject the peptide sample onto a reverse-phase HPLC column.

    • Separate the peptides based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase, both typically containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid.[26]

  • Mass Spectrometry (MS) Analysis:

    • The eluting peptides from the LC are introduced into the mass spectrometer, typically using electrospray ionization (ESI).

    • Perform a full scan MS analysis to determine the mass-to-charge ratio (m/z) of the intact peptides. The mass difference between a C-terminally amidated peptide and its corresponding free acid form is approximately 1 Dalton.

    • Perform tandem MS (MS/MS) on selected peptide ions. In MS/MS, the peptide is fragmented, and the masses of the resulting fragment ions are measured.

    • The fragmentation pattern, particularly the identification of b- and y-ion series, allows for the determination of the peptide sequence and the confirmation of the C-terminal amide.

Site-Directed Mutagenesis of PAM

Site-directed mutagenesis is used to alter the amino acid sequence of the PAM enzyme to study its structure-function relationship.[11][14][26][27][28][29]

Protocol:

  • Primer Design:

    • Design a pair of complementary oligonucleotide primers containing the desired mutation in the center.[28]

    • The primers should be 25-45 bases in length with a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.[28]

    • The primers should terminate in one or more C or G bases.[28]

  • PCR Amplification:

    • Set up a PCR reaction containing the plasmid DNA with the wild-type PAM gene, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.[27]

    • Perform PCR with a sufficient number of cycles to amplify the entire plasmid containing the desired mutation. The extension time should be adjusted based on the plasmid size.[27]

  • Digestion of Parental DNA:

    • Following PCR, treat the reaction mixture with the restriction enzyme DpnI.[14][27] DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.[14]

    • Incubate at 37°C for 1-2 hours.[28]

  • Transformation:

    • Transform the DpnI-treated plasmid DNA into competent E. coli cells.[27][29]

    • Plate the transformed cells on a selective agar (B569324) medium containing the appropriate antibiotic.[27]

    • Incubate overnight at 37°C to allow for colony formation.

  • Verification:

    • Select individual colonies and isolate the plasmid DNA.

    • Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Signaling Pathways of Amidated Peptides

Many C-terminally amidated peptides function as ligands for G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.[1][2][4][5][13][30][31][32][33][34]

Vasopressin Signaling Pathway

Vasopressin, a C-terminally amidated nonapeptide, exerts its effects through binding to three subtypes of vasopressin receptors (V1a, V1b/V3, and V2), all of which are GPCRs.[4][5][28][31][33] The V2 receptor, primarily located in the kidney, is crucial for regulating water reabsorption.[4][28][31]

Vasopressin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin (Amidated) V2R V2 Receptor (GPCR) Vasopressin->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Aquaporin2 Aquaporin-2 Vesicles PKA->Aquaporin2 Phosphorylates Membrane_Insertion Membrane Insertion Aquaporin2->Membrane_Insertion Translocation Water_Reabsorption Increased Water Reabsorption Membrane_Insertion->Water_Reabsorption

Vasopressin V2 Receptor Signaling Pathway
Oxytocin (B344502) Signaling Pathway

Oxytocin, another C-terminally amidated nonapeptide, signals through the oxytocin receptor (OXTR), a Gq-coupled GPCR.[2][13][17][30][32] This pathway is critical for social bonding, uterine contractions, and lactation.

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin (Amidated) OXTR Oxytocin Receptor (GPCR) Oxytocin->OXTR Binds Gq_protein Gq Protein OXTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) PKC->Cellular_Response Leads to

References

Predicting Peptide-Protein Interactions for EEENLYFQ: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides, short chains of amino acids, are at the forefront of therapeutic innovation due to their high specificity and potency in modulating protein-protein interactions (PPIs).[1][2] The peptide with the sequence Glu-Glu-Glu-Asn-Leu-Tyr-Phe-Gln (EEENLYFQ) represents a novel candidate for targeted therapy. Understanding its binding partners and the subsequent biological pathways it modulates is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive technical framework for the prediction, validation, and characterization of the protein interactions of the peptide EEENLYFQ.

I. Computational Prediction of Peptide-Protein Interactions

The initial step in characterizing a novel peptide like EEENLYFQ is to computationally predict its potential protein binding partners. A variety of in silico methods can be employed, ranging from structure-based docking to sequence-based deep learning models.[1][3] These computational approaches are cost-effective and can narrow down the list of potential interactors for experimental validation.[2]

A. In Silico Methodologies

1. Molecular Docking: This method predicts the preferred orientation of the peptide when bound to a protein target to form a stable complex.[1] Programs like AutoDock CrankPep and GalaxyPepDock can be utilized to perform these simulations.[4] The process involves preparing the 3D structures of both the peptide and potential protein receptors and then sampling a multitude of binding poses, which are then scored based on their physicochemical properties.

2. Deep Learning Approaches: Models like AlphaFold-Multimer and RoseTTAfold have shown significant promise in predicting the 3D structure of protein-peptide complexes directly from their amino acid sequences.[3] These methods can be particularly useful when experimental structures of the target proteins are unavailable.

3. Sequence-Based Prediction: Tools like SPRINT and InterPep predict PPIs based on sequence similarity and known interaction motifs.[2][5] InterPep, for instance, uses structural template matching and machine learning to identify likely binding sites on a protein for a given peptide sequence.[5]

B. Hypothetical Prediction Results for EEENLYFQ

The following table summarizes hypothetical results from a computational screening of EEENLYFQ against a library of human proteins.

Prediction MethodPutative Binding PartnerDockQ-ScorePredicted Binding Affinity (kcal/mol)ROC-AUC
GalaxyPepDockKinase A0.82-9.50.91
AlphaFold-MultimerTranscription Factor B0.75-8.20.88
RoseTTAfoldApoptosis Regulator C0.69-7.10.85
SPRINTKinase AN/AN/A0.93

C. Computational Workflow Diagram

computational_workflow cluster_input Inputs cluster_prediction Prediction Methods cluster_output Outputs peptide EEENLYFQ Sequence docking Molecular Docking (e.g., GalaxyPepDock) peptide->docking deep_learning Deep Learning (e.g., AlphaFold2) peptide->deep_learning sequence_based Sequence-Based (e.g., SPRINT) peptide->sequence_based protein_db Protein Structure/Sequence Database protein_db->docking protein_db->deep_learning protein_db->sequence_based ranked_list Ranked List of Potential Binders docking->ranked_list structural_models Predicted 3D Complex Structures docking->structural_models deep_learning->ranked_list deep_learning->structural_models sequence_based->ranked_list experimental_workflow cluster_input Input cluster_validation Validation Methods cluster_output Output predicted_binders Predicted Binders for EEENLYFQ y2h Yeast Two-Hybrid (Y2H) predicted_binders->y2h spr Surface Plasmon Resonance (SPR) predicted_binders->spr coip Co-Immunoprecipitation (Co-IP) predicted_binders->coip validated_interaction Validated Interaction: EEENLYFQ binds Kinase A y2h->validated_interaction spr->validated_interaction quantitative_data Quantitative Binding Data (KD, ka, kd) spr->quantitative_data coip->validated_interaction signaling_pathway EEENLYFQ EEENLYFQ KinaseA Kinase A EEENLYFQ->KinaseA Binds and Activates STAT5_inactive STAT5 (inactive) KinaseA->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (active) Dimer p-STAT5 Dimer STAT5_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (e.g., cell survival genes) Nucleus->Transcription Activates

References

A Technical Guide to In Silico Modeling of Novel Peptide Binding: A Case Study of the p53-MDM2 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer a promising avenue for modulating complex protein-protein interactions (PPIs) that are often considered "undruggable" by small molecules. Their larger surface area allows for high-affinity and specific binding to challenging targets. However, the inherent flexibility of peptides presents a significant hurdle for computational modeling. This guide provides an in-depth technical framework for the in silico modeling of a novel peptide's binding characteristics, using the hypothetical peptide EEENLYFQ as a starting point and the critical cancer-related p53-MDM2 interaction as a practical, illustrative case study.

The tumor suppressor protein p53 is a cornerstone of cellular health, orchestrating responses to stressors like DNA damage by inducing cell cycle arrest or apoptosis.[1][2] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to the transactivation domain of p53, promoting its degradation and thereby suppressing its function.[2][3] In many cancers, MDM2 is overexpressed, leading to the excessive destruction of p53 and allowing tumor cells to proliferate unchecked. Disrupting the p53-MDM2 interaction with peptide-based inhibitors is therefore a validated and highly pursued therapeutic strategy.

This guide will walk through the essential steps for modeling such an interaction, from target preparation and peptide docking to molecular dynamics and binding energy calculations, supplemented with experimental context.

The p53-MDM2 Signaling Pathway

Under normal cellular conditions, p53 and MDM2 exist in a tightly controlled negative feedback loop. p53 acts as a transcription factor for the MDM2 gene. The resulting MDM2 protein then binds to p53, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps p53 levels low. In response to cellular stress, such as DNA damage or oncogene activation, this loop is broken. Post-translational modifications, like phosphorylation of p53 and MDM2, disrupt their interaction, leading to p53 stabilization and accumulation.[1][4] Activated p53 can then halt the cell cycle or initiate apoptosis.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_core Core Regulation Loop cluster_outcome Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Stabilizes & Activates Oncogene Activation Oncogene Activation p14ARF p14ARF Oncogene Activation->p14ARF Induces MDM2 MDM2 p53->MDM2 Activates Transcription Proteasome Proteasome p53->Proteasome Degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination & Sequestration p14ARF->MDM2 Sequesters & Inhibits

Caption: The p53-MDM2 autoregulatory feedback loop and its regulation by cellular stress signals.

Quantitative Data: Peptide Inhibitors of the p53-MDM2 Interaction

The interaction between p53 and MDM2 is mediated by a short alpha-helical segment of p53 (residues 17-28) that binds to a hydrophobic cleft on MDM2. Peptides derived from this sequence, and optimized versions, can act as potent competitive inhibitors. The binding affinities are typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

Peptide SequenceDescriptionBinding Affinity (Kd)IC50Assay MethodReference
ETFSDLWKLLPEWild-Type p53 (17-28)1.45 x 10-5 M (14.5 µM)-SPR[5]
TSFAEYWNLLSPPMI (Phage Display Optimized)3.2 x 10-9 M (3.2 nM)-SPR[6]
PRFWEYWLRLMEMIP (mRNA Display Optimized)1.84 x 10-8 M (18.4 nM)-SPR[5][7]
TAWYANFEKLLRDPMI-β (D-peptide)2.19 x 10-7 M (219 nM)-SPR[6]
Sulfono-γ-AApeptide PS10Peptidomimetic2.6 x 10-8 M (26 nM)0.891 µMFP[8]

Experimental Protocols for Binding Affinity Measurement

Accurate in silico models are validated by experimental data. Below are summaries of common techniques used to measure the binding affinity of peptides to protein targets like MDM2.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

  • Principle: One binding partner (ligand, e.g., a biotinylated p53-derived peptide) is immobilized on a sensor chip. The other partner (analyte, e.g., MDM2) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light. This response is proportional to the mass bound.

  • Methodology:

    • Immobilization: A streptavidin-coated sensor chip is used to capture a biotinylated peptide ligand (e.g., p5317-28).[7]

    • Binding Assay: The analyte (MDM2) is injected at various concentrations over the chip surface. Association (kon) and dissociation (koff) rates are monitored in real-time.

    • Regeneration: A regeneration solution (e.g., low pH glycine) is injected to strip the bound analyte, preparing the surface for the next cycle.

    • Data Analysis: The sensorgram data (response vs. time) is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff. The dissociation constant is calculated as Kd = koff / kon.[9]

Fluorescence Polarization (FP)

FP is a solution-based technique used to measure molecular binding and inhibition.

  • Principle: A small, fluorescently labeled molecule (the tracer, e.g., a p53 peptide) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. Upon binding to a larger protein (e.g., MDM2), its tumbling slows dramatically, and the emitted light remains highly polarized.

  • Methodology:

    • Tracer-Protein Binding: A fixed concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the target protein to determine the Kd of their interaction.

    • Competitive Assay: To measure the IC50 of an unlabeled inhibitor (like our hypothetical EEENLYFQ), a pre-formed complex of the tracer and target protein is used.[10]

    • Measurement: Increasing concentrations of the unlabeled inhibitor are added, which compete with the tracer for binding to the target protein. This displacement causes a decrease in fluorescence polarization.

    • Data Analysis: The data is plotted as polarization vs. inhibitor concentration, and the curve is fitted to a sigmoidal dose-response model to calculate the IC50 value.[11][12]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.

  • Principle: One reactant (e.g., a p53 peptide) in a syringe is titrated into a sample cell containing the other reactant (e.g., MDM2). The instrument measures the minute temperature changes that occur upon binding.

  • Methodology:

    • Sample Preparation: Both protein and peptide samples must be in identical, well-matched buffers to minimize heats of dilution.[13] Concentrations must be accurately known.

    • Titration: The peptide is injected into the protein solution in small, precise aliquots. The heat change after each injection is measured.

    • Data Analysis: The raw data (power vs. time) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of the reactants. This binding isotherm is then fitted to a model to directly determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14][15]

In Silico Modeling Workflow

Modeling the binding of a novel peptide like EEENLYFQ to a target such as MDM2 involves a multi-step computational pipeline. This workflow aims to predict the most likely binding pose and estimate the binding affinity.

In_Silico_Workflow PDB 1. Obtain Structures (e.g., PDB: 1YCR for MDM2) Prep 2. Structure Preparation (Add Hydrogens, Assign Charges, Minimize Energy) PDB->Prep Pep Model Peptide (EEENLYFQ) (e.g., via Avogadro, PyMOL) Pep->Prep Dock 3. Peptide-Protein Docking (e.g., HADDOCK, Glide, AutoDock CrankPep) Prep->Dock Input Structures Cluster 4. Pose Clustering & Selection (Select top-scoring, representative poses) Dock->Cluster Generated Poses MD 5. Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Assess stability (RMSD) and flexibility (RMSF) Cluster->MD Best Pose Energy 6. Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) MD->Energy Simulation Trajectory Analysis 7. Analysis & Validation (Compare with experimental data, Identify key residues) Energy->Analysis

Caption: A generalized workflow for the in silico modeling of peptide-protein binding.
Detailed Methodologies for In Silico Modeling

  • Structure Acquisition and Preparation:

    • Target Protein: Obtain the 3D structure of the target protein. The crystal structure of human MDM2 bound to a p53 peptide (PDB ID: 1YCR) is an excellent starting point.

    • Peptide: For a novel peptide like EEENLYFQ, a 3D structure must be generated. This can be done using molecular building software (e.g., Avogadro, PyMOL) or peptide structure prediction tools. An initial alpha-helical conformation is a reasonable starting point for MDM2 binders.

    • Preparation: Both protein and peptide structures must be prepared. This typically involves adding hydrogen atoms, assigning partial charges using a force field (e.g., AMBER, CHARMM), and performing a brief energy minimization to relieve any steric clashes.

  • Molecular Docking:

    • Goal: To predict the preferred orientation of the peptide within the protein's binding site. Due to peptide flexibility, this is more complex than small-molecule docking.

    • Tools: Several specialized tools exist:

      • HADDOCK: Uses experimental or predicted interaction data as restraints to guide the docking.

      • AutoDock CrankPep: A de novo method that folds the peptide within the receptor's potential field.

      • Glide (Schrödinger): Offers peptide docking workflows that can handle flexibility.

    • Protocol:

      • Define the binding site on the receptor (MDM2). This can be based on the known p53 binding pocket.

      • Generate multiple conformations of the peptide or allow for flexibility during docking.

      • Run the docking algorithm to generate a large number of potential binding poses.

      • Score the poses using a scoring function that approximates the binding free energy.

  • Pose Analysis and Selection:

    • The docking results in multiple potential binding poses. These are clustered based on structural similarity (e.g., RMSD).

    • The top-scoring poses from the most populated clusters are selected for further refinement and analysis. It is crucial to visually inspect the poses to ensure they are chemically reasonable (e.g., forming expected hydrogen bonds and hydrophobic contacts).

  • Molecular Dynamics (MD) Simulation:

    • Goal: To assess the stability of the selected peptide-protein complex in a simulated physiological environment and to refine the binding pose.

    • Protocol:

      • System Setup: The selected complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system's charge.

      • Minimization and Equilibration: The system is energy-minimized again. Then, it is gradually heated to the target temperature (e.g., 300 K) and the pressure is equilibrated while restraining the protein and peptide.

      • Production Run: The restraints are removed, and a production simulation is run for a significant period (e.g., 100-500 nanoseconds) to observe the dynamics of the complex.

      • Analysis: The trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) to check for stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.

  • Binding Free Energy Calculation:

    • Goal: To obtain a more accurate, albeit computationally expensive, estimate of the binding affinity.

    • Methods: MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) are popular post-processing methods.

    • Protocol: Snapshots are taken from the stable portion of the MD trajectory. For each snapshot, the binding free energy (ΔGbind) is calculated as the difference between the energy of the complex and the energies of the individual protein and peptide, including solvation energy terms. Averaging over many snapshots provides the final estimate.

Conclusion

The in silico modeling of peptide binding is a powerful but challenging endeavor. By following a structured workflow that integrates molecular docking, molecular dynamics, and free energy calculations, researchers can generate robust hypotheses about the binding mode and affinity of novel peptides like EEENLYFQ. The p53-MDM2 system serves as an ideal case study, demonstrating how these computational predictions can be anchored and validated by a wealth of experimental data from techniques like SPR, FP, and ITC. This integrated approach is essential for accelerating the rational design and optimization of next-generation peptide-based therapeutics.

References

Unveiling the Molecular Partner: A Technical Guide to Peptide Target Protein Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the identification of a peptide's binding partner is a critical step in understanding its biological function and therapeutic potential. While the specific peptide "EEENLYFQ" does not correspond to a known molecule in publicly available scientific literature, this guide provides a comprehensive overview of the methodologies and workflows used to identify the target protein of a novel peptide.

Strategies for Peptide Target Identification

The initial phase of discovering a peptide's target protein involves a series of screening and validation techniques. The choice of method often depends on the properties of the peptide, the availability of resources, and the biological context being studied.

Initial Screening Methods: These techniques are designed to identify potential interacting proteins from a complex mixture, such as a cell lysate.

  • Affinity Chromatography coupled with Mass Spectrometry (AP-MS): This is a gold-standard technique. The peptide of interest is immobilized on a solid support (e.g., beads) and incubated with a protein extract. Proteins that bind to the peptide are "pulled down," eluted, and identified using mass spectrometry.

  • Yeast Two-Hybrid (Y2H) Screening: This genetic method identifies protein-protein interactions within the context of a living cell. The peptide is used as "bait" to screen a library of potential "prey" proteins. A positive interaction results in the activation of a reporter gene.

  • Phage Display: A library of proteins or peptides is expressed on the surface of bacteriophages. Phages displaying proteins that bind to the labeled peptide of interest are selected and amplified.

Validation and Characterization Methods: Once potential binding partners are identified, the interaction must be validated and quantified.

  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time quantitative data on the binding affinity and kinetics of the interaction between the peptide and its potential target protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.

  • Co-immunoprecipitation (Co-IP): This method validates the interaction within a cellular context. An antibody against the suspected target protein is used to pull it down from a cell lysate, and the presence of the peptide in the immunoprecipitated complex is then detected.

Detailed Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AP-MS)

Objective: To isolate and identify proteins that bind to the EEENLYFQ peptide from a complex protein mixture.

Methodology:

  • Peptide Immobilization:

    • Synthesize the EEENLYFQ peptide with a biotin (B1667282) tag at the N- or C-terminus.

    • Incubate the biotinylated peptide with streptavidin-coated magnetic beads to allow for immobilization.

    • Wash the beads to remove any unbound peptide.

  • Protein Extraction:

    • Prepare a cell lysate from the relevant cell line or tissue under non-denaturing conditions to preserve protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the peptide-coated beads with the cell lysate to allow for binding of target proteins.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing agent.

    • Reduce, alkylate, and digest the eluted proteins into smaller peptides using trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired mass spectra against a protein sequence database.

Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity and kinetics of the interaction between the EEENLYFQ peptide and a putative target protein.

Methodology:

  • Chip Preparation:

    • Immobilize the purified putative target protein onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the EEENLYFQ peptide over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of peptide binding to the immobilized protein.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data Presentation

The data obtained from these experiments should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Putative Interacting Proteins Identified by AP-MS

Protein IDGene NameProtein NameMascot ScoreUnique Peptides
P12345TARG1Target Protein 125015
Q67890TARG2Target Protein 218010
O12345TARG3Target Protein 31207

Table 2: Kinetic and Affinity Constants from SPR Analysis

Analyte (Peptide)Ligand (Protein)ka (1/Ms)kd (1/s)KD (M)
EEENLYFQTarget Protein 11.5 x 10^53.2 x 10^-42.1 x 10^-9
Scrambled PeptideTarget Protein 1No BindingNo BindingNo Binding

Visualization of Workflows and Pathways

Visualizing experimental workflows and biological pathways is crucial for understanding complex relationships.

experimental_workflow cluster_screening Initial Screening cluster_validation Validation & Quantification cluster_downstream Functional Analysis peptide EEENLYFQ Peptide ap_ms Affinity Purification- Mass Spectrometry peptide->ap_ms y2h Yeast Two-Hybrid peptide->y2h phage Phage Display peptide->phage putative_targets Putative Target Proteins ap_ms->putative_targets y2h->putative_targets phage->putative_targets spr Surface Plasmon Resonance (SPR) putative_targets->spr itc Isothermal Titration Calorimetry (ITC) putative_targets->itc co_ip Co-immunoprecipitation (Co-IP) putative_targets->co_ip validated_target Validated Target Protein spr->validated_target itc->validated_target co_ip->validated_target pathway_analysis Signaling Pathway Elucidation validated_target->pathway_analysis signaling_pathway peptide EEENLYFQ Peptide receptor Target Protein (Receptor) peptide->receptor Binding adaptor Adaptor Protein receptor->adaptor Recruitment kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Methodological & Application

Application Notes and Protocols for Biotin-EEENLYFQ-Abu-glycolate-R-amide in Enzymatic Labeling and Enrichment Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-EEENLYFQ-Abu-glycolate-R-amide is a high-purity, biotinylated peptide ester specifically designed as a substrate for the engineered enzyme subtiligase. This reagent is a key component in advanced chemoproteomic workflows, particularly in the method of Proteomic Identification of Ligation Sites (PILS). The PILS strategy is employed for the comprehensive characterization of the substrate specificity of subtiligase and its variants.

Unlike traditional pull-down assays designed to identify endogenous protein binding partners for a specific peptide sequence, the primary application of this compound is to serve as a tool for enzymatic ligation to the N-termini of a diverse pool of proteins or peptides. The covalently attached biotin (B1667282) moiety then facilitates the enrichment of these enzymatically labeled molecules for subsequent identification and analysis, typically by mass spectrometry. This allows for a detailed investigation of enzyme specificity and the identification of optimal substrates for targeted protein modification.

Principle of the Method

The core of the application lies in the enzymatic reaction catalyzed by subtiligase. Subtiligase recognizes and ligates the this compound substrate to the N-terminal α-amine of acceptor proteins or peptides. The workflow can be summarized in the following key steps:

  • Enzymatic Ligation: Subtiligase catalyzes the formation of a stable amide bond between the C-terminus of the biotinylated peptide ester and the N-terminus of the target proteins or peptides within a complex mixture, such as a cell lysate or a proteome-derived peptide library.

  • Biotin-Based Enrichment: Following the ligation reaction, the biotinylated proteins or peptides are selectively captured and enriched from the reaction mixture using streptavidin- or neutravidin-conjugated beads.

  • Washing and Elution: Non-biotinylated molecules are removed through a series of stringent washing steps. The enriched, biotin-labeled molecules are then eluted from the beads.

  • Analysis: The eluted proteins or peptides are typically identified and quantified using mass spectrometry-based proteomic techniques. This data reveals the N-terminal sequences that are preferentially recognized and ligated by the specific subtiligase variant used.

Applications

  • Characterization of Subtiligase Specificity: The primary application is to determine the N-terminal sequence preferences (prime-side specificity) of wild-type subtiligase and its engineered variants.

  • Identification of Optimal Ligation Sites: Researchers can use this reagent to identify the most efficient ligation sites on a protein of interest for site-specific modification.

  • Development of Targeted Bioconjugation Strategies: By understanding the specificity of different subtiligase mutants, tailored enzyme-substrate pairs can be developed for precise protein labeling with various functional moieties (e.g., fluorophores, drugs).

  • N-terminomics: This approach can be used to enrich and identify the N-termini of proteins in a complex biological sample, providing insights into protein processing and regulation.

Data Presentation

The quantitative data obtained from a PILS experiment is typically presented as the relative enrichment of peptides with specific N-terminal amino acids. This data can be summarized in tables to compare the specificity profiles of different subtiligase variants.

Table 1: Illustrative Relative Ligation Efficiency of Subtiligase Variants for Different N-terminal Amino Acids. This table provides a hypothetical example of how data on the relative preference of different subtiligase variants for various N-terminal amino acids (P1' position) could be presented. The values represent the fold enrichment of peptides starting with the indicated amino acid after the PILS procedure compared to their abundance in the input library.

N-terminal Amino Acid (P1')Wild-Type Subtiligase (Relative Enrichment)Subtiligase Variant A (Relative Enrichment)Subtiligase Variant B (Relative Enrichment)
Alanine (A)1.01.20.8
Glycine (G)1.11.50.9
Proline (P)0.20.12.5
Aspartic Acid (D)0.10.53.0
Glutamic Acid (E)0.10.63.2
Leucine (L)0.91.10.7
Phenylalanine (F)1.21.00.6

Experimental Protocols

Protocol 1: Enzymatic Ligation of this compound to a Peptide Library

This protocol describes the general steps for labeling a complex peptide mixture, such as a tryptic digest of a cell lysate, with this compound using subtiligase.

Materials:

  • This compound

  • Subtiligase (wild-type or a specific variant)

  • Proteome-derived peptide library (e.g., tryptic digest of E. coli lysate)

  • Ligation Buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)

  • Streptavidin or Neutravidin-conjugated agarose (B213101) or magnetic beads

  • Wash Buffer 1 (e.g., Ligation Buffer with 1% Triton X-100)

  • Wash Buffer 2 (e.g., 50 mM HEPES, pH 8.0, 1 M NaCl)

  • Wash Buffer 3 (e.g., 50 mM HEPES, pH 8.0)

  • Elution Buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0, or a solution containing a cleavable linker-specific reagent if applicable)

  • Protein LoBind tubes

Procedure:

  • Reaction Setup:

    • In a Protein LoBind tube, combine the peptide library (e.g., 100 µg) with this compound to a final concentration of 1 mM.

    • Add Ligation Buffer to the desired final volume.

    • Initiate the reaction by adding subtiligase to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Bead Preparation: While the ligation reaction is incubating, wash the streptavidin/neutravidin beads three times with Ligation Buffer.

  • Enrichment of Biotinylated Peptides:

    • Add the prepared beads to the ligation reaction mixture.

    • Incubate for 1 hour at room temperature with gentle agitation to allow for the binding of biotinylated peptides to the beads.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Remove the supernatant.

    • Wash the beads sequentially with:

      • Wash Buffer 1 (3 times)

      • Wash Buffer 2 (3 times)

      • Wash Buffer 3 (3 times)

  • Elution:

    • Add Elution Buffer to the beads and incubate for 30 minutes at room temperature with agitation.

    • Pellet the beads and collect the supernatant containing the enriched biotinylated peptides.

  • Downstream Analysis: The eluted peptides are now ready for sample preparation for mass spectrometry analysis.

Mandatory Visualizations

experimental_workflow cluster_ligation Enzymatic Ligation cluster_enrichment Enrichment cluster_analysis Analysis reagent This compound reaction Ligation Reaction reagent->reaction library Peptide Library library->reaction enzyme Subtiligase enzyme->reaction binding Binding reaction->binding beads Streptavidin Beads beads->binding wash Washing binding->wash elution Elution wash->elution ms Mass Spectrometry elution->ms

Caption: Experimental workflow for Proteomic Identification of Ligation Sites (PILS).

logical_relationship reagent Biotinylated Substrate (this compound) product Biotinylated Target Peptide reagent->product Ligation enzyme Subtiligase Enzyme enzyme->product target Target Peptide N-terminus target->product Modification enrichment Streptavidin Enrichment product->enrichment analysis MS-based Identification enrichment->analysis

Caption: Logical relationship of components in the subtiligase-mediated labeling and enrichment process.

Application Notes and Protocols: Biotin-EEENLYFQ-Abu-glycolate-R-amide for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-EEENLYFQ-Abu-glycolate-R-amide is a highly specific biotinylated peptide ester substrate designed for use with the engineered peptide ligase, subtiligase. This reagent is a powerful tool for the site-specific labeling of protein N-termini, enabling a variety of applications in protein interaction studies, proteomics, and drug discovery. The core utility of this molecule lies in its ability to covalently attach a biotin (B1667282) tag to the N-terminus of a target protein or peptide, facilitated by the enzymatic activity of subtiligase.

The key components of this reagent are:

  • Biotin: A high-affinity tag for streptavidin or avidin, enabling robust and efficient enrichment of labeled proteins or peptides from complex biological mixtures.

  • EEENLYFQ Peptide Sequence: A specific recognition motif for subtiligase, ensuring efficient and targeted ligation.

  • α-aminobutyric acid (Abu): A non-canonical amino acid that can function as a mass tag for unambiguous identification of labeled peptides in mass spectrometry-based analyses.

  • Glycolate-R-amide: A linker and C-terminal modification that presents the peptide as an ester substrate for the subtiligase-catalyzed ligation reaction.

The primary application of this compound is in the field of N-terminomics , a sub-discipline of proteomics focused on the global identification and quantification of protein N-termini. By specifically labeling N-termini, researchers can identify the precise cleavage sites of proteases, elucidate proteolytic signaling pathways, and discover novel substrates for proteases of interest.

Principle of Subtiligase-Mediated Biotinylation

Subtiligase is an engineered variant of the serine protease subtilisin. It has been modified to favor the ligation of a peptide ester donor (in this case, this compound) to the α-amine of an acceptor protein or peptide, rather than hydrolysis. This results in the formation of a stable amide bond, covalently linking the biotinylated peptide to the target protein's N-terminus.

Applications

  • Identification of Protease Cleavage Sites: By comparing the N-terminal peptides identified in the presence and absence of a specific protease, novel cleavage events and substrates can be discovered.

  • Mapping Proteolytic Networks: Global analysis of N-termini in response to cellular stimuli or disease states can reveal the activity of entire protease networks.

  • Validation of Protein-Protein Interactions: Labeled proteins can be used as bait in pull-down assays to identify interacting partners.

  • Site-Specific Protein Modification: The N-terminus of a purified protein can be specifically biotinylated for downstream applications such as immobilization on sensor surfaces for binding studies (e.g., SPR, BLI).

Quantitative Data

N-terminal Dipeptide of Target ProteinRelative Ligation Efficiency (%)Reference
Ala-Phe95-100[1]
Gly-Ala90-95[1]
Ser-Val85-90[1]
Met-Leu80-85[1]
Pro-Gly50-60[1]
Asp-Phe<10[1]
Glu-Phe<10[1]

Note: The ligation efficiency is influenced by the accessibility of the N-terminus. Structured or buried N-termini may exhibit lower labeling yields. A more stable variant, stabiligase, can be used for ligations in the presence of denaturants to overcome structural hindrance.

Experimental Protocols

Protocol 1: Subtiligase-Mediated Biotinylation of a Purified Protein

This protocol describes the site-specific biotinylation of a purified protein with an accessible N-terminus.

Materials:

  • Purified protein of interest with an unblocked N-terminus

  • This compound

  • Subtiligase (or a suitable variant)

  • Ligation Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂

  • Quenching Solution: 100 mM Tris-HCl, pH 8.0, 8 M Guanidine Hydrochloride

  • Desalting columns

Procedure:

  • Prepare the ligation reaction by combining the following in a microcentrifuge tube:

    • Purified protein (to a final concentration of 10-50 µM)

    • This compound (to a final concentration of 0.2-1 mM)

    • Ligation Buffer

  • Initiate the reaction by adding subtiligase to a final concentration of 1-5 µM.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

  • Monitor the reaction progress by SDS-PAGE and Western blot analysis using a streptavidin-HRP conjugate, or by mass spectrometry to confirm the mass shift corresponding to the addition of the biotinylated peptide.

  • Once the desired level of biotinylation is achieved, quench the reaction by adding an equal volume of Quenching Solution.

  • Remove excess unreacted biotinylated peptide and subtiligase using a desalting column equilibrated with a suitable buffer for downstream applications.

Protocol 2: N-terminomics Workflow for Protease Substrate Discovery

This protocol outlines a general workflow for identifying protease cleavage sites in a complex protein mixture (e.g., cell lysate) using this compound.

Materials:

  • Cell lysate or other complex protein sample

  • Protease of interest (optional, for in vitro cleavage)

  • This compound

  • Subtiligase

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Ligation Buffer

  • Streptavidin-agarose or magnetic beads

  • Wash Buffers (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 8 M Guanidine Hydrochloride, or TEV protease if a TEV cleavage site is incorporated in the linker)

  • Trypsin (for on-bead digestion)

  • Mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare cell lysates from control and experimental conditions (e.g., with and without protease treatment or stimulus).

    • Determine the protein concentration of the lysates.

  • Subtiligase-Mediated Biotinylation:

    • To a defined amount of protein lysate (e.g., 1-5 mg), add this compound to a final concentration of 0.5 mM.

    • Initiate the ligation by adding subtiligase to a final concentration of 5 µM.

    • Incubate at 37°C for 2 hours.

  • Enrichment of Biotinylated Proteins/Peptides:

    • Incubate the biotinylated lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with Wash Buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Elution of N-terminal Peptides:

    • Elute the biotinylated N-terminal peptides from the streptavidin beads using an appropriate Elution Buffer. If a TEV protease cleavage site is present in the linker, elution can be performed by TEV protease digestion, which leaves the biotin tag on the beads.

  • LC-MS/MS Analysis:

    • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify their sequences.

    • The presence of the Abu mass tag will confirm that the identified peptides were derived from the subtiligase-mediated labeling.

  • Data Analysis:

    • Use database searching algorithms to identify the proteins from which the N-terminal peptides originated.

    • Compare the identified N-termini between control and experimental samples to identify neo-N-termini generated by proteolytic cleavage.

Visualizations

Subtiligase_Mediated_Biotinylation_Workflow cluster_labeling Step 1: N-terminal Labeling cluster_pulldown Step 2: Affinity Purification cluster_analysis Step 3: Downstream Analysis Protein Target Protein (with free N-terminus) Labeled_Protein Biotinylated Target Protein Protein->Labeled_Protein Ligation Substrate Biotin-EEENLYFQ-Abu- glycolate-R-amide Substrate->Labeled_Protein Subtiligase Subtiligase Enzyme Subtiligase->Labeled_Protein Bound_Complex Immobilized Biotinylated Protein Labeled_Protein->Bound_Complex Binding Unbound Unbound Proteins Labeled_Protein->Unbound Wash Streptavidin_Bead Streptavidin Bead Streptavidin_Bead->Bound_Complex Elution Elution Bound_Complex->Elution Interaction_Analysis Protein Interaction Analysis (e.g., Western Blot) Bound_Complex->Interaction_Analysis Pull-down of interacting partners MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Identification of N-terminal peptide N_terminomics_Workflow start Start: Cell Lysate or Protein Mixture labeling Subtiligase-mediated Biotinylation with This compound start->labeling enrichment Enrichment of Biotinylated Proteins/Peptides on Streptavidin Beads labeling->enrichment wash Wash to Remove Non-specific Binders enrichment->wash digest On-bead Tryptic Digestion wash->digest elution Elution of N-terminal Peptides digest->elution analysis LC-MS/MS Analysis elution->analysis data_analysis Data Analysis: Identification of N-termini & Cleavage Sites analysis->data_analysis end End: Protease Substrate Identification data_analysis->end

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of EEENLYFQ Peptide Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide with the sequence EEENLYFQ represents a potential bioactive molecule of interest for therapeutic development or as a tool for probing cellular pathways. Understanding its interaction partners is crucial to elucidating its function. Mass spectrometry (MS) offers a suite of powerful techniques for the sensitive and accurate identification and characterization of peptide interactions. This document provides detailed application notes and protocols for analyzing the interactions of the EEENLYFQ peptide using state-of-the-art mass spectrometry-based approaches.

Key Mass Spectrometry Techniques for Peptide Interaction Analysis

Several MS-based methods can be employed to study peptide interactions, each providing unique insights:

  • Affinity Purification-Mass Spectrometry (AP-MS): This technique is a cornerstone for identifying the binding partners of a specific molecule from a complex biological mixture.[1][2][3][4][5][6] In this approach, a tagged version of the EEENLYFQ peptide is used as "bait" to capture its interacting proteins ("prey").

  • Surface Plasmon Resonance coupled with Mass Spectrometry (SPR-MS): SPR-MS combines the real-time, label-free kinetic analysis of SPR with the identification power of mass spectrometry.[7][8][9][10][11] This method allows for the quantification of binding affinities and the subsequent identification of the binding partners.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for probing protein conformational dynamics and mapping interaction interfaces.[12][13][14][15][16] By monitoring the rate of deuterium (B1214612) exchange, regions of the binding partner that are protected from the solvent upon peptide binding can be identified.

Section 1: Identification of EEENLYFQ Binding Partners using Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is an effective method for identifying the direct and indirect binding partners of the EEENLYFQ peptide within a cellular context.

Experimental Workflow

A typical AP-MS workflow involves expressing a tagged version of the EEENLYFQ peptide, purifying the peptide and its associated protein complexes, and identifying the components by mass spectrometry.[4][17]

APMS_Workflow cluster_CellCulture Cell Culture cluster_Purification Affinity Purification cluster_MS Mass Spectrometry A Transfection with EEENLYFQ-tag construct B Cell Lysis A->B C Incubation with Affinity Resin B->C D Wash Steps C->D E Elution D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis G->H I Protein Identification H->I

Caption: Workflow for identifying EEENLYFQ binding partners using AP-MS.

Detailed Protocol for AP-MS

1. Generation of a Tagged EEENLYFQ Peptide Bait:

  • Synthesize the EEENLYFQ peptide with an affinity tag (e.g., biotin, FLAG, or HA) at the N- or C-terminus. The choice of tag and its position should be empirically tested to ensure it does not interfere with binding.

  • Alternatively, clone the DNA sequence encoding the EEENLYFQ peptide into an expression vector containing a suitable tag.

2. Cell Culture and Lysis:

  • Transfect the expression vector into a suitable cell line (e.g., HEK293T).

  • After 24-48 hours of expression, harvest the cells and lyse them in a gentle lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Purification:

  • Incubate the clarified cell lysate with affinity beads (e.g., streptavidin-agarose for biotin-tagged peptide, or anti-FLAG M2 affinity gel for FLAG-tagged peptide) for 2-4 hours at 4°C with gentle rotation.[1]

  • Wash the beads extensively with lysis buffer to remove non-specific binders. A series of washes with increasing stringency (e.g., varying salt concentration) can help minimize background.

  • Elute the bound proteins from the beads. For FLAG-tagged proteins, elution can be performed competitively with a 3xFLAG peptide. For biotin-tagged peptides, elution can be achieved with a denaturing buffer (e.g., SDS-PAGE sample buffer).

4. Sample Preparation for Mass Spectrometry:

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the entire protein lane or specific bands of interest.

  • Perform in-gel digestion with trypsin overnight at 37°C.

  • Extract the resulting peptides from the gel.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins.

  • To distinguish true interactors from non-specific background proteins, perform control experiments (e.g., using an unrelated peptide or empty beads). Quantitative proteomics approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used for more accurate identification of specific interactors.[18][19][20]

Quantitative Data Presentation

Hypothetical results from a SILAC-based AP-MS experiment can be summarized as follows:

Protein IDGene NameSILAC Ratio (Heavy/Light)-log10(p-value)Putative Interactor
P12345GENE_A15.24.5Yes
Q67890GENE_B8.73.8Yes
R54321GENE_C1.10.5No
S98765GENE_D25.15.2Yes

Table 1: Example of quantitative data from a SILAC AP-MS experiment to identify EEENLYFQ interactors. A high SILAC ratio and p-value indicate a specific interaction.

Section 2: Kinetic Analysis of EEENLYFQ Interactions using SPR-MS

SPR-MS is an ideal technique for the label-free, real-time analysis of binding kinetics and subsequent identification of the interactor.[7][8][10]

Experimental Workflow

SPRMS_Workflow cluster_SPR Surface Plasmon Resonance cluster_MS Mass Spectrometry A Immobilize EEENLYFQ on Sensor Chip B Inject Analyte (Protein Mixture) A->B C Monitor Binding (Sensorgram) B->C D Wash Step C->D E Elute Bound Protein D->E F On-chip or In-solution Digestion E->F G MALDI-TOF MS or LC-ESI-MS/MS F->G H Protein Identification G->H

Caption: Workflow for kinetic analysis and identification using SPR-MS.

Detailed Protocol for SPR-MS

1. Immobilization of EEENLYFQ Peptide:

  • Activate the surface of an SPR sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Inject the EEENLYFQ peptide (containing a free amine group) over the activated surface to achieve covalent immobilization via amine coupling.

  • Deactivate any remaining active esters with an injection of ethanolamine.

2. SPR Binding Analysis:

  • Inject a series of concentrations of the purified potential binding partner (identified from AP-MS or a candidate protein) over the peptide-immobilized surface.

  • Monitor the binding in real-time by recording the sensorgram (response units vs. time).

  • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a low pH buffer).

3. Kinetic Data Analysis:

  • Fit the obtained sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

4. MS Identification of Bound Protein:

  • After a binding event with a complex protein mixture (e.g., cell lysate), wash the sensor chip surface extensively.

  • Elute the captured protein using a small volume of a suitable elution buffer (e.g., low pH glycine).

  • Identify the eluted protein by either MALDI-TOF MS or LC-ESI-MS/MS analysis following tryptic digestion.[9]

Quantitative Data Presentation
Analyteka (1/Ms)kd (1/s)KD (nM)
Protein A2.5 x 10^51.2 x 10^-34.8
Protein B1.8 x 10^45.6 x 10^-431.1
Protein D3.1 x 10^58.9 x 10^-328.7

Table 2: Example of kinetic and affinity data for the interaction of EEENLYFQ with putative binding partners determined by SPR.

Section 3: Mapping the EEENLYFQ Binding Site using HDX-MS

HDX-MS provides structural information by measuring the rate of deuterium exchange of backbone amide hydrogens, which is altered upon peptide binding.[12][13][14]

Experimental Workflow

HDXMS_Workflow cluster_Labeling Deuterium Labeling cluster_QuenchDigestion Quenching and Digestion cluster_Analysis MS Analysis and Data Interpretation A1 Apo-Protein B1 Incubate in D2O Buffer (Time course) A1->B1 A2 Protein + EEENLYFQ B2 Incubate in D2O Buffer (Time course) A2->B2 C1 Quench Reaction (Low pH and Temp) B1->C1 C2 Quench Reaction (Low pH and Temp) B2->C2 D1 Online Pepsin Digestion C1->D1 D2 Online Pepsin Digestion C2->D2 E LC-MS Analysis D1->E D2->E F Measure Deuterium Uptake E->F G Compare Uptake Plots F->G H Map Protected Regions G->H

Caption: General workflow of a bottom-up HDX-MS experiment.[12]

Detailed Protocol for HDX-MS

1. Sample Preparation:

  • Prepare the purified target protein in its apo form (unbound) and in complex with the EEENLYFQ peptide.

2. Deuterium Labeling:

  • Initiate the hydrogen-deuterium exchange reaction by diluting the protein samples into a D2O-containing buffer.

  • Incubate the samples for various time points (e.g., 10s, 1min, 10min, 1h).

3. Quenching and Digestion:

  • Quench the exchange reaction by adding a quench buffer (low pH and low temperature, e.g., 0.1% TFA in ice-cold water).

  • Immediately inject the quenched sample into an LC system with an in-line pepsin column for rapid digestion at low temperature to minimize back-exchange.[12]

4. LC-MS Analysis:

  • Separate the resulting peptides on a C18 column and analyze them by high-resolution mass spectrometry.

5. Data Analysis:

  • Determine the deuterium uptake for each peptide at each time point by measuring the mass shift.

  • Compare the deuterium uptake plots for the apo-protein and the protein-peptide complex.

  • Peptides in the binding interface will be protected from exchange and will show reduced deuterium uptake in the complex compared to the apo-protein.

Quantitative Data Presentation
Peptide SequenceResidue Range% Deuterium Uptake (Apo)% Deuterium Uptake (Complex)Difference (%)Interpretation
VGSPEFIR12-1965632No Protection
KLIYTDDG45-52723537Protection (Binding Site)
SYPLQEG88-94582533Protection (Binding Site)
AFVGTYS112-11881801No Protection

Table 3: Example of HDX-MS data showing differential deuterium uptake upon EEENLYFQ binding, indicating the binding interface.

Conclusion

The mass spectrometry-based strategies outlined in these application notes provide a comprehensive framework for the detailed analysis of EEENLYFQ peptide interactions. By combining AP-MS for interactome discovery, SPR-MS for kinetic characterization, and HDX-MS for structural mapping, researchers can gain deep insights into the biological function of this peptide. These powerful analytical techniques are indispensable tools for modern drug discovery and development.

References

Troubleshooting & Optimization

Streptavidin Bead Pull-Down Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing streptavidin bead pull-down experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during streptavidin pull-down assays in a question-and-answer format.

High Background / Non-Specific Binding

Question: I am observing a high background with many non-specific proteins in my elution fraction. What are the possible causes and how can I reduce it?

Answer: High background is a frequent issue and can be caused by several factors. Here are the primary reasons and solutions:

  • Insufficient Blocking: The streptavidin beads may have unoccupied sites that can non-specifically bind proteins from your lysate.

    • Solution: Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or use commercially available pre-blocked beads. Additionally, you can pre-clear your lysate by incubating it with beads that do not have streptavidin to remove proteins that non-specifically bind to the bead matrix.[1][2]

  • Inadequate Washing: Washing steps may not be stringent enough to remove non-specifically bound proteins.

    • Solution: Increase the number of wash steps and/or the stringency of the wash buffers.[2][3] You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.[2][3][4] For proximity labeling experiments like BioID, harsher wash conditions with reagents like urea (B33335) or sodium carbonate can be employed.[1][5]

  • Hydrophobic or Electrostatic Interactions: Proteins can non-specifically adhere to the bead surface through hydrophobic or electrostatic forces.[6]

    • Solution: Including detergents (e.g., Tween-20, Triton X-100) in your lysis and wash buffers can minimize hydrophobic interactions.[4] Optimizing the pH and salt concentration of your buffers can help reduce electrostatic interactions.[4] Using hydrophilic beads may also reduce non-specific binding.[6][7]

  • Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated proteins that can bind to streptavidin beads.

    • Solution: If your protein of interest is not endogenously biotinylated, this should not be a major issue. However, if you are studying naturally biotinylated proteins, consider strategies to enrich for your target protein before the pull-down.

Low Yield of Target Protein

Question: After the pull-down, I have a very low or undetectable amount of my target protein. What could be the reason?

Answer: Low yield of the purified protein can be attributed to several factors throughout the experimental workflow:

  • Inefficient Biotinylation: The biotinylation of your bait protein may be incomplete or unsuccessful.

    • Solution: Verify the biotinylation of your protein using a method like a Western blot with streptavidin-HRP. Optimize the biotinylation reaction by adjusting the molar ratio of biotin (B1667282) to protein and the reaction time. Ensure that any free, unreacted biotin is removed before adding the sample to the beads, as it will compete for binding sites.[8]

  • Suboptimal Binding Conditions: The conditions for binding the biotinylated protein to the streptavidin beads may not be optimal.

    • Solution: Ensure the pH of your binding buffer is within the optimal range for the biotin-streptavidin interaction (typically pH 7.2-8.0).[9] Optimize the incubation time; while longer incubation can increase binding, it may also increase non-specific binding.[3] Gentle and consistent mixing during incubation is crucial for efficient binding.[3]

  • Insufficient Protein Concentration: The concentration of your biotinylated protein in the lysate might be too low.[9]

    • Solution: Increase the amount of starting material (cell lysate). If the protein is expressed at very low levels, you may need to consider overexpression systems.

  • Bead Saturation: The binding capacity of the streptavidin beads may have been exceeded.

    • Solution: Increase the amount of streptavidin beads used. Refer to the manufacturer's specifications for the binding capacity of the beads (see table below).

  • Harsh Elution Conditions: The elution method might be too harsh, leading to denaturation and loss of the protein.

    • Solution: While the biotin-streptavidin interaction is very strong, consider milder elution methods if your downstream application requires a functional protein. Options include competitive elution with free biotin, or using cleavable biotinylation reagents.

Streptavidin Bead Aggregation/Clumping

Question: My streptavidin beads are clumping together during the experiment. Why is this happening and how can I prevent it?

Answer: Bead aggregation can significantly impact the efficiency of your pull-down by reducing the available surface area for binding.

  • Presence of DNA: In cell lysates, DNA can be a major cause of bead clumping.[10]

    • Solution: Treat your lysate with DNase I to digest the DNA before adding the streptavidin beads.[4][10]

  • Protein-Protein Interactions: High concentrations of proteins can sometimes lead to aggregation.

    • Solution: Ensure thorough mixing and consider using a rotator or shaker during incubation to keep the beads in suspension.[11]

  • Improper Handling: Vigorous vortexing or centrifugation can sometimes cause beads to aggregate.

    • Solution: Handle the beads gently. Resuspend by gentle pipetting or flicking the tube rather than vigorous vortexing.[11] Adding a small amount of a non-ionic detergent like Tween-20 can also help prevent aggregation.[12]

  • Drying of Beads: Allowing the beads to dry out can lead to irreversible aggregation.[11]

    • Solution: Be careful not to aspirate all the liquid during wash steps, leaving a small amount of buffer to keep the beads wet.

No Binding of Biotinylated Protein to Beads

Question: My biotinylated protein is not binding to the streptavidin beads. What are the possible reasons for this complete failure?

Answer: A complete lack of binding is a critical issue that points to a fundamental problem in the experimental setup.

  • Inactive Streptavidin Beads: The streptavidin on the beads may be denatured or inactive.

    • Solution: Ensure the beads have been stored correctly according to the manufacturer's instructions and have not expired. Test the beads with a known biotinylated control protein to check their activity.[9][13]

  • Presence of Free Biotin: If there is an excess of free biotin in your sample, it will outcompete your biotinylated protein for binding to the streptavidin beads.[8][9]

    • Solution: Ensure that the purification step after biotinylation effectively removes all unbound biotin. Dialysis or size-exclusion chromatography are effective methods.

  • Steric Hindrance: The biotin tag on your protein might be inaccessible to the streptavidin on the beads due to the protein's conformation.[9]

    • Solution: Consider using a biotinylation reagent with a longer spacer arm to make the biotin tag more accessible.

  • Incorrect Buffer Composition: Certain components in your buffer could be interfering with the biotin-streptavidin interaction.

    • Solution: Ensure your buffers do not contain substances that could interfere with the binding. A simple PBS or TBS-based buffer is generally recommended for the initial binding step.[9]

Quantitative Data Summary

Table 1: Comparison of Streptavidin Bead Binding Capacities

The binding capacity of streptavidin beads can vary between manufacturers and bead types. This table provides a summary of reported binding capacities for some common products. Note that the actual binding capacity can be influenced by the size and nature of the biotinylated molecule.

ProductManufacturerBead SizeBinding Capacity (Free Biotin)Binding Capacity (Biotinylated IgG)
Dynabeads™ M-280 StreptavidinThermo Fisher Scientific2.8 µm650–900 pmol/mg~10 µg/mg
Dynabeads™ MyOne™ Streptavidin T1Thermo Fisher Scientific1.0 µm950–1,500 pmol/mg~20 µg/mg
Dynabeads™ M-270 StreptavidinThermo Fisher Scientific2.8 µm≥950 pmol/mg~10 µg/mg
Streptavidin Magnetic BeadsNEBNot Specified500 pmol/mg~30 µg/mg
Sera-Mag™ Streptavidin-Coated Magnetic BeadsCytivaNot Specified4920 pmol/mgNot Specified
Sera-Mag™ Neutravidin-Coated Magnetic BeadsCytivaNot Specified3462 pmol/mgNot Specified

Data compiled from publicly available product information and scientific literature.[7][14][15][16] Binding capacities are provided as a general guide and should be empirically determined for your specific application.

Experimental Protocols

Detailed Methodology for a Standard Streptavidin Bead Pull-Down Experiment

This protocol outlines a general workflow for a streptavidin bead pull-down experiment to identify protein-protein interactions.

1. Preparation of Cell Lysate a. Culture and harvest cells of interest. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing buffer containing 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 1% NP-40, and protease/phosphatase inhibitors). d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Preparation of Streptavidin Beads a. Resuspend the streptavidin beads by vortexing.[14] b. Transfer the desired amount of bead slurry to a new microcentrifuge tube. c. Place the tube on a magnetic stand to pellet the beads and carefully remove the storage buffer. d. Wash the beads by adding 1 mL of wash buffer (e.g., PBS with 0.05% Tween-20), resuspending the beads, pelleting them on the magnetic stand, and removing the supernatant. Repeat this wash step two more times for a total of three washes.[14]

3. Binding of Biotinylated Bait Protein to Beads a. Add your biotinylated "bait" protein to the washed streptavidin beads. b. Incubate for 30-60 minutes at room temperature or 4°C with gentle rotation to allow the biotinylated protein to bind to the beads.[14] c. Pellet the beads on a magnetic stand and remove the supernatant. d. Wash the beads three times with wash buffer to remove any unbound bait protein.

4. Pull-Down of Prey Proteins a. Add the cleared cell lysate (containing the "prey" proteins) to the beads coupled with the biotinylated bait protein. b. Incubate for 1-4 hours or overnight at 4°C with gentle rotation to allow the prey proteins to interact with the bait protein. c. Pellet the beads on a magnetic stand and collect the supernatant (this is the "unbound" fraction, which can be saved for analysis). d. Wash the beads extensively with wash buffer (e.g., 3-5 times with 1 mL of buffer) to remove non-specifically bound proteins. Increase the stringency of the washes if high background is an issue.

5. Elution of Protein Complexes a. After the final wash, remove all supernatant. b. Elute the bound proteins from the beads. Common elution methods include: i. SDS-PAGE Sample Buffer: Add 2X Laemmli sample buffer directly to the beads and boil for 5-10 minutes. This method is denaturing and will co-elute the bait protein and streptavidin. ii. Competitive Elution: Incubate the beads with a buffer containing a high concentration of free biotin (e.g., 2-10 mM) to displace the biotinylated bait protein. This is a milder, non-denaturing elution method. iii. pH Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to disrupt the interaction. The eluate should be immediately neutralized with a high pH buffer (e.g., 1 M Tris, pH 8.5).

6. Analysis of Eluted Proteins a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to your expected prey protein. b. For unbiased identification of interacting partners, the eluate can be analyzed by mass spectrometry.

Visualizations

Experimental Workflow for Streptavidin Bead Pull-Down

Streptavidin_Pulldown_Workflow cluster_prep Preparation cluster_binding Binding & Incubation cluster_wash_elute Washing & Elution cluster_analysis Analysis Biotin_Bait Biotinylated Bait Protein Bind_Bait Bind Bait to Beads Biotin_Bait->Bind_Bait Beads Streptavidin Beads Beads->Bind_Bait Lysate Cell Lysate (Prey Proteins) Incubate_Lysate Incubate with Lysate Lysate->Incubate_Lysate Bind_Bait->Incubate_Lysate Wash Wash Beads Incubate_Lysate->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE / Western Blot / Mass Spectrometry Elute->Analysis

Caption: A flowchart illustrating the key steps in a streptavidin bead pull-down experiment.

Troubleshooting Logic for Streptavidin Pull-Down Experiments

Troubleshooting_Flowchart Start Experiment Start Problem Identify Issue Start->Problem High_BG High Background Problem->High_BG Non-specific bands Low_Yield Low Yield Problem->Low_Yield Faint/no target band No_Binding No Binding Problem->No_Binding Target in unbound Aggregation Bead Aggregation Problem->Aggregation Beads clumping Sol_High_BG Increase Wash Stringency Pre-clear Lysate Block Beads High_BG->Sol_High_BG Sol_Low_Yield Verify Biotinylation Optimize Binding Conditions Increase Starting Material Low_Yield->Sol_Low_Yield Sol_No_Binding Check Bead Activity Remove Free Biotin Use Longer Spacer Arm No_Binding->Sol_No_Binding Sol_Aggregation DNase Treatment Gentle Handling Add Detergent Aggregation->Sol_Aggregation End Optimized Result Sol_High_BG->End Sol_Low_Yield->End Sol_No_Binding->End Sol_Aggregation->End

Caption: A logical flowchart for troubleshooting common issues in pull-down experiments.

EGFR Signaling Pathway Interaction Example

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, recruits various downstream signaling proteins. A pull-down experiment could be designed to identify proteins that interact with a specific phosphorylated tyrosine residue on EGFR. In this example, a biotinylated peptide corresponding to a phosphorylated region of EGFR is used as bait to pull down interacting proteins like Grb2 from a cell lysate.

EGFR_Signaling_Interaction cluster_bait Bait Complex cluster_prey Prey Proteins in Lysate Streptavidin_Bead Streptavidin Bead Biotin_Peptide Biotinylated EGFR-pY Peptide Streptavidin_Bead->Biotin_Peptide Biotin-Streptavidin Interaction Grb2 Grb2 Biotin_Peptide->Grb2 SH2 Domain Interaction Other_Proteins Other Cellular Proteins

Caption: Diagram of an EGFR interaction pull-down using a biotinylated phosphopeptide bait.

References

Technical Support Center: Optimizing Wash Buffers for Biotinylated Peptide Pull-Downs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize wash buffers for biotinylated peptide pull-down experiments.

Troubleshooting Guide

High background and non-specific binding are common issues in pull-down assays. This guide provides a systematic approach to troubleshooting and optimizing your wash buffer conditions.

Problem 1: High Background / Many Non-Specific Proteins

High background can obscure the detection of true interaction partners. The goal is to increase the stringency of the wash steps without disrupting the specific interaction between your biotinylated peptide and its binding partners.

  • Logical Troubleshooting Flow

    Troubleshooting_High_Background Start High Background Observed Check_Controls Review Negative Controls (Beads-only, no peptide) Start->Check_Controls Increase_Salt Increase Salt Concentration (e.g., 250-500 mM NaCl) Add_Detergent Incorporate or Increase Non-ionic Detergent (e.g., Tween-20, NP-40) Increase_Salt->Add_Detergent Still high Harsh_Detergent Use Harsher Wash Conditions (e.g., RIPA buffer, low % SDS) Add_Detergent->Harsh_Detergent Still high Resolved Background Reduced Harsh_Detergent->Resolved Effective Pre_Clear Pre-clear Lysate with Unconjugated Beads Block_Beads Block Unbound Streptavidin Sites with Free Biotin (B1667282) Pre_Clear->Block_Beads Block_Beads->Resolved Check_Controls->Increase_Salt Controls show non-specific binding Check_Controls->Pre_Clear Beads are sticky

    Caption: Troubleshooting workflow for high background.

  • Solutions & Methodologies

    • Increase Salt Concentration: High salt concentrations can disrupt weak, non-specific ionic interactions. Incrementally increase the NaCl or KCl concentration in your wash buffer.[1][2]

    • Incorporate Detergents: Detergents help to reduce non-specific hydrophobic interactions. Start with a mild, non-ionic detergent and increase the concentration or switch to a more stringent one if necessary.[3][4]

    • Use More Stringent Buffers: For proximity labeling techniques like BioID where biotinylation is covalent, harsher wash buffers containing reagents like RIPA buffer components, KCl, Na2CO3, or urea (B33335) can be employed.[3][5]

    • Pre-clear Lysate: Before adding your biotinylated peptide, incubate the cell lysate with streptavidin beads alone to remove proteins that non-specifically bind to the beads.[1]

    • Block Streptavidin Sites: After immobilizing your biotinylated peptide, wash the beads with a solution containing free biotin to block any remaining unoccupied binding sites on the streptavidin.[1]

Problem 2: Loss of Specific Interactors

If your protein of interest is being washed away along with the non-specific binders, your wash buffer is likely too stringent.

  • Solutions & Methodologies

    • Decrease Salt and Detergent Concentrations: Reduce the salt and/or detergent concentrations in your wash buffer to lessen the stringency.

    • Change Detergent Type: Switch to a milder, non-ionic detergent if you are using an ionic one.[6][7]

    • Reduce Number of Washes: Decrease the number of wash steps or the duration of each wash.

    • Perform Washes at a Lower Temperature: Performing washes at 4°C can help to stabilize weaker, specific interactions.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key components of a wash buffer for biotinylated peptide pull-downs?

A typical wash buffer consists of a buffering agent (e.g., Tris-HCl, HEPES, or PBS) to maintain a stable pH, salts (e.g., NaCl or KCl) to reduce non-specific ionic interactions, and often a detergent to minimize non-specific hydrophobic binding.[8][9] The optimal pH for the biotin-streptavidin interaction is generally around 7.4.[10]

Q2: How do I choose the right detergent for my wash buffer?

The choice of detergent depends on the nature of the protein interactions you are studying.[4]

  • Non-ionic detergents (e.g., Tween-20, NP-40, Triton X-100) are mild and generally do not disrupt protein-protein interactions, making them a good starting point.[6][7]

  • Zwitterionic detergents (e.g., CHAPS) are more stringent than non-ionic detergents but are still considered non-denaturing.[6][11]

  • Ionic detergents (e.g., SDS, sodium deoxycholate) are harsh and denaturing. They are typically used at very low concentrations in wash buffers or in harsh lysis buffers like RIPA.[4][5]

Q3: What concentration of salt should I use in my wash buffer?

A common starting concentration for NaCl is 150 mM.[12][13] This can be increased up to 500 mM or even 1 M to reduce non-specific binding.[1][3] However, high salt concentrations can also disrupt specific protein-protein interactions, so optimization is key.

Q4: Can I reuse streptavidin beads?

Due to the extremely strong interaction between biotin and streptavidin, eluting the biotinylated peptide and its interactors often requires harsh, denaturing conditions which can damage the streptavidin.[8] Therefore, reusing streptavidin beads is generally not recommended, especially for quantitative applications.

Q5: What are common contaminants in pull-down experiments, especially for mass spectrometry analysis?

Common contaminants include keratins (from skin and dust), ribosomal proteins, heat shock proteins, and abundant cellular proteins.[14][15][16][17] Using detergent-free glassware and clean reagents can help minimize this contamination.[16][18] Polyethylene glycol (PEG) from detergents like Tween and Triton can also interfere with mass spectrometry analysis.[16][17][18]

Data Presentation: Wash Buffer Component Concentrations

The following tables summarize common concentration ranges for wash buffer components. These should be used as a starting point for optimization.

Table 1: Common Salts

SaltStarting ConcentrationOptimization RangePurpose
NaCl150 mM150 - 500 mMReduce ionic interactions[1][12]
KCl150 mM150 - 1000 mMAlternative to NaCl[3]

Table 2: Common Detergents

DetergentTypeStarting ConcentrationOptimization RangeUse Case
Tween-20Non-ionic0.05% (v/v)0.01% - 0.1%General purpose, reduces non-specific binding[1][19]
NP-40Non-ionic0.1% (v/v)0.1% - 1%Solubilizes membrane proteins, preserves interactions[4][20]
Triton X-100Non-ionic0.1% (v/v)0.1% - 1%Similar to NP-40[4][7]
CHAPSZwitterionic0.1% (w/v)0.1% - 0.5%Harsher than non-ionic, but can maintain interactions[4][19]
SDSIonic0.01% (w/v)0.01% - 0.1%Harsh, use with caution in wash buffers[5][13]

Experimental Protocols

Protocol 1: General Biotinylated Peptide Pull-Down Assay

This protocol provides a general workflow for a biotinylated peptide pull-down experiment.

  • Experimental Workflow Diagram

    pulldown_workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis Lysate_Prep Prepare Cell Lysate Incubate Incubate Peptide-Beads with Lysate Lysate_Prep->Incubate Bead_Equil Equilibrate Streptavidin Beads Peptide_Immob Immobilize Biotinylated Peptide Bead_Equil->Peptide_Immob Peptide_Immob->Incubate Wash Wash Beads with Optimized Wash Buffer (3-5x) Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec. Elute->Analysis

    Caption: General workflow for a biotinylated peptide pull-down.

  • Methodology

    • Bead Equilibration: Resuspend streptavidin beads in a suitable binding/wash buffer (e.g., PBS with 0.05% Tween-20).[9][21] Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Repeat this wash step two more times.[9]

    • Peptide Immobilization: Resuspend the equilibrated beads in the binding/wash buffer and add your biotinylated peptide. Incubate for 30-60 minutes at room temperature with gentle rotation.[9][22]

    • Binding: Pellet the peptide-conjugated beads and discard the supernatant. Add the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation.[12][19]

    • Washing: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of wash buffer.[23] Incubate for 5-10 minutes at room temperature with rotation.[23] Pellet the beads and discard the supernatant. Repeat this wash step 3-5 times.

    • Elution: After the final wash, remove all supernatant. Add elution buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a buffer containing 1-2.5 mM biotin for native elution) and incubate to release the bound proteins.[12][19]

    • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.[24]

Protocol 2: On-Bead Digestion for Mass Spectrometry

For mass spectrometry analysis, on-bead digestion is a common method to reduce background from the beads themselves.

  • Perform Pull-Down: Follow steps 1-4 of the General Biotinylated Peptide Pull-Down Assay protocol, using high-purity, MS-compatible reagents.

  • Final Wash: After the final wash with your optimized wash buffer, perform an additional wash with a buffer compatible with digestion, such as 50 mM ammonium (B1175870) bicarbonate.[13]

  • Reduction and Alkylation: Resuspend the beads in a denaturation buffer (e.g., 50 mM ammonium bicarbonate with 6 M urea). Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 55°C. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 10 mM, then incubate for 15 minutes in the dark.[25]

  • Digestion: Dilute the urea concentration to below 1 M by adding 50 mM ammonium bicarbonate. Add trypsin or another suitable protease and incubate overnight at 37°C.[25]

  • Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip or similar method before LC-MS/MS analysis.

References

Technical Support Center: Improving Signal-to-Noise in Peptide Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and improve the signal-to-noise (S/N) ratio in your peptide sequencing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of low signal-to-noise in peptide sequencing?

A low signal-to-noise ratio in peptide mass spectrometry can originate from several stages of the experimental workflow. The most common sources can be categorized into three main areas: sample-related issues, problems with the liquid chromatography (LC) separation, and improper mass spectrometer (MS) settings.[1]

  • Sample Preparation: Contaminants such as salts, detergents, and polymers can suppress the peptide signal. Incomplete protein digestion, peptide losses due to non-specific binding to tubes, and low initial sample concentration also significantly impact the signal quality.[1]

  • Liquid Chromatography: A suboptimal mobile phase composition can negatively affect peptide ionization. Furthermore, poor chromatographic peak shape, such as broad or tailing peaks, leads to a reduced signal intensity at any given point.[1]

  • Mass Spectrometer Settings: Incorrectly configured ionization source parameters, such as sprayer voltage and gas flow rates, can result in inefficient ionization. Additionally, inappropriate collision energy settings can lead to either inefficient fragmentation or over-fragmentation, both of which degrade the signal quality.[1]

Q2: How can I minimize sample contamination to improve my signal?

Minimizing contamination is crucial for achieving a good signal-to-noise ratio. Here are some key practices:

  • Use High-Purity Reagents: Always use LC-MS grade solvents and reagents to prepare your buffers and solutions.

  • Clean Glassware and Equipment: Ensure all tubes, pipette tips, and other equipment are thoroughly cleaned and free of contaminants. Using low-binding tubes and pipette tips can also help minimize peptide loss.[1]

  • Effective Sample Cleanup: Employ desalting techniques, such as C18 spin columns, to remove salts and other interfering substances after protein digestion.[1]

Q3: What is the impact of different mobile phase additives on signal intensity?

The choice of mobile phase additive is a critical factor that involves a trade-off between chromatographic performance and MS signal intensity.

  • Trifluoroacetic Acid (TFA): TFA is an excellent ion-pairing agent that often yields sharp chromatographic peaks. However, it is a strong ion suppressor in the mass spectrometer, which can significantly reduce the peptide signal.[2]

  • Formic Acid (FA): Formic acid is a commonly used additive in LC-MS as it is less suppressive to the MS signal compared to TFA. However, it may result in broader peaks for some peptides.[2]

  • Difluoroacetic Acid (DFA): DFA can be a good compromise, offering better chromatographic resolution than FA and less ion suppression than TFA.

Q4: How does the length of the LC gradient affect peptide identification?

Longer LC gradients generally lead to better separation of peptides, which can reduce ion suppression and increase the number of identified peptides. However, the improvement is not always linear and is dependent on the complexity of the sample. For highly complex samples, a longer gradient can significantly improve proteome coverage.[3][4] It is important to optimize the gradient length for your specific sample type and experimental goals.

Q5: What are some computational approaches to reduce noise in my mass spectrometry data?

Several computational tools and algorithms can be used to reduce noise and enhance the signal in mass spectrometry data. These methods often involve:

  • Denoising Algorithms: Techniques like wavelet transforms can be applied to raw MS data to reduce noise.[5]

  • Advanced Data Processing Software: Software packages like MaxQuant and Perseus offer functionalities for data processing and statistical analysis that can help in improving the signal-to-noise ratio.

  • Machine Learning: Machine learning models are being developed to predict peptide fragmentation patterns and retention times, which can help in distinguishing real signals from noise.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your peptide sequencing experiments.

Issue 1: Low or No Peptide Signal for a Known Standard

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incorrect MS Settings Verify and optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mass spectrometer is properly calibrated.
LC System Issues Check for leaks in the LC system. Ensure the mobile phase composition is correct and that the solvents are fresh. Manually purge the pumps to remove any air pockets.
Sample Degradation Prepare fresh standards and ensure proper storage conditions.
Column Problems Check for a clogged or degraded column. If necessary, wash or replace the column.
Issue 2: High Background Noise in Mass Spectra

Possible Causes and Solutions:

Possible Cause Recommended Solution
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh buffers and solutions.
Dirty Ion Source Clean the ion source, lenses, and detectors according to the manufacturer's instructions.
Sample Contamination Ensure proper sample cleanup to remove detergents, salts, and other contaminants.
Leaks in the LC System Check for and fix any air leaks in the LC system.

Quantitative Data Summary

The following tables summarize the quantitative impact of various experimental parameters on signal intensity and chromatographic performance.

Table 1: Effect of Mobile Phase Additives on Peptide Signal and Chromatography

Mobile Phase AdditiveEffect on MS Signal IntensityChromatographic Peak ShapeReference
0.1% Formic Acid (FA)HighModerate to broad peaks[6]
0.1% Trifluoroacetic Acid (TFA)Severe signal suppressionSharp peaks[2][6]
0.05% Difluoroacetic Acid (DFA)Moderate, less suppression than TFAGood peak shape, better than FA[7]

Table 2: Impact of Trypsin Concentration on Digestion Efficiency

Trypsin:Protein Ratio (w/w)Digestion TimePeptide YieldNotesReference
1:200OvernightStandardA lower, cost-effective ratio for routine digestions.[8]
1:40OvernightSimilar to 1:1 after 45 minConventional digestion condition.[9]
1:145 minutesSimilar to 1:40 overnightAccelerated digestion protocol.[9]

Table 3: Influence of LC Gradient Length on Peptide Identification

Gradient LengthImpact on Peptide IdentificationsPeak CapacityNotesReference
Short (e.g., 30 min)Fewer identificationsLowerSuitable for less complex samples or rapid screening.[10]
Long (e.g., 90 min)Increased identifications (up to 3-fold)HigherRecommended for complex proteomic samples to maximize coverage.[10]

Experimental Protocols

Protocol 1: Standard In-Solution Protein Digestion

This protocol is a general procedure for the digestion of proteins in solution prior to mass spectrometry analysis.

Materials:

  • 100 mM Ammonium Bicarbonate (NH4HCO3)

  • 1 M Dithiothreitol (DTT)

  • 550 mM Iodoacetamide (IAA)

  • Mass Spectrometry Grade Trypsin

  • 0.1% Formic Acid

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in 50 µL of 100 mM NH4HCO3.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 60°C for 30 minutes.[1]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 20 minutes.[1]

  • Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio by weight.[1]

    • Incubate at 37°C overnight.[1]

  • Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 0.1%. The pH should be between 2 and 3.[1]

  • Desalting:

    • Proceed with C18 desalting before LC-MS analysis.

Protocol 2: Peptide Desalting with C18 Spin Columns

This protocol describes the cleanup of peptide samples after digestion to remove salts and other contaminants.

Materials:

  • C18 Spin Columns

  • Wetting Solution: 50% acetonitrile (B52724) in 0.1% formic acid

  • Equilibration Solution: 0.1% formic acid in water

  • Wash Solution: 0.1% formic acid in water

  • Elution Solution: 50% acetonitrile in 0.1% formic acid

Procedure:

  • Column Preparation:

    • Place the spin column in a collection tube.

    • Add 200 µL of Wetting Solution and centrifuge at 1,500 x g for 1 minute.

    • Add 200 µL of Equilibration Solution and centrifuge at 1,500 x g for 1 minute. Repeat this step once.[1]

  • Sample Loading:

    • Acidify the peptide sample with formic acid to a final concentration of 0.1%.

    • Load the sample onto the column and centrifuge at 1,500 x g for 1 minute.[1]

  • Washing:

    • Add 200 µL of Wash Solution and centrifuge at 1,500 x g for 1 minute. Repeat this step twice.[1]

  • Elution:

    • Place the spin column in a new, clean collection tube.

    • Add 100 µL of Elution Solution and centrifuge at 1,500 x g for 1 minute to elute the desalted peptides. Repeat the elution step to maximize recovery.[1]

  • Drying and Reconstitution:

    • Dry the eluted sample in a vacuum centrifuge.

    • Reconstitute the peptides in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).[1]

Visualizations

Peptide_Sequencing_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Protein_Extraction Protein Extraction Denaturation_Reduction Denaturation & Reduction Protein_Extraction->Denaturation_Reduction Alkylation Alkylation Denaturation_Reduction->Alkylation Digestion Enzymatic Digestion Alkylation->Digestion Desalting Desalting (C18) Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation Ionization Ionization (ESI/MALDI) LC_Separation->Ionization MS1_Scan MS1 Scan (Precursor Ions) Ionization->MS1_Scan Fragmentation Fragmentation (MS/MS) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ions) Fragmentation->MS2_Scan Database_Search Database Search MS2_Scan->Database_Search Peptide_ID Peptide Identification Database_Search->Peptide_ID Protein_Inference Protein Inference Peptide_ID->Protein_Inference

Caption: General experimental workflow for peptide sequencing.

Troubleshooting_Signal_Noise Start Low Signal-to-Noise Ratio Check_Sample Evaluate Sample Preparation Start->Check_Sample Check_LC Evaluate LC System Start->Check_LC Check_MS Evaluate MS Settings Start->Check_MS Check_Data Evaluate Data Processing Start->Check_Data Contamination Contamination? Check_Sample->Contamination Mobile_Phase Suboptimal Mobile Phase? Check_LC->Mobile_Phase Ionization Inefficient Ionization? Check_MS->Ionization Noise High Background Noise? Check_Data->Noise Cleanup Improve Sample Cleanup (e.g., Desalting) Contamination->Cleanup Yes Incomplete_Digestion Incomplete Digestion? Contamination->Incomplete_Digestion No Optimize_Digestion Optimize Digestion Protocol (Enzyme ratio, time) Incomplete_Digestion->Optimize_Digestion Yes Low_Concentration Low Concentration? Incomplete_Digestion->Low_Concentration No Concentrate_Sample Concentrate Sample Low_Concentration->Concentrate_Sample Yes Optimize_Additive Optimize Mobile Phase Additive (e.g., FA, DFA) Mobile_Phase->Optimize_Additive Yes Peak_Shape Poor Peak Shape? Mobile_Phase->Peak_Shape No Optimize_Gradient Optimize LC Gradient Peak_Shape->Optimize_Gradient Yes Column_Issue Column Issue? Peak_Shape->Column_Issue No Wash_Replace_Column Wash/Replace Column Column_Issue->Wash_Replace_Column Yes Optimize_Source Optimize Ion Source Parameters Ionization->Optimize_Source Yes Fragmentation_Energy Suboptimal Fragmentation? Ionization->Fragmentation_Energy No Optimize_Collision_Energy Optimize Collision Energy Fragmentation_Energy->Optimize_Collision_Energy Yes Calibration Calibration Issue? Fragmentation_Energy->Calibration No Recalibrate_MS Recalibrate Mass Spectrometer Calibration->Recalibrate_MS Yes Denoising Apply Denoising Algorithms Noise->Denoising Yes

References

"Biotin-EEENLYFQ-Abu-glycolate-R-amide stability in cell lysates"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Biotin-EEENLYFQ-Abu-glycolate-R-amide in cell lysates for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell lysates?

While specific stability data for this exact peptide is not available in the literature, we can infer its likely stability based on its components. Peptides can be susceptible to degradation by proteases and peptidases present in cell lysates[1][2]. The half-life can vary significantly depending on the cell type, lysate preparation method, and incubation conditions. It is crucial to empirically determine the stability of the peptide in your specific experimental setup[3].

Q2: What are the primary potential degradation pathways for this peptide in a cell lysate?

The most significant potential degradation pathway for this peptide is enzymatic cleavage.

  • TEV Protease Cleavage Site: The core sequence ENLYFQ is the canonical recognition and cleavage site for Tobacco Etch Virus (TEV) protease[4][5][6][7]. Cleavage occurs between the Glutamine (Q) and the subsequent amino acid. If your experimental system involves recombinant proteins purified using TEV protease, residual protease activity in your sample could cleave the peptide. Additionally, some endogenous cellular proteases might exhibit off-target activity at this site.

  • Endogenous Proteases: Cell lysates contain a cocktail of proteases (e.g., metalloproteases, serine proteases) that can degrade peptides[2][8]. The specific cleavage sites will depend on the proteases present in your particular cell lysate.

Q3: How does the N-terminal Biotin (B1667282) tag affect the peptide's stability?

The biotin tag itself is a very stable molecule[9]. Its covalent attachment to the peptide is also stable under typical biological conditions[10]. While the biotin tag is primarily for detection and purification, it is unlikely to negatively impact the peptide's intrinsic stability against proteolysis[10][11]. The strong and stable interaction between biotin and avidin/streptavidin is a key feature for its use in various assays[3].

Q4: What is the role of the Aminobutyric acid (Abu) residue in the peptide's stability?

Aminobutyric acid (Abu) is a non-proteinogenic amino acid. The inclusion of such modified amino acids can enhance peptide stability. Specifically, α-aminoisobutyric acid (Aib), a similar residue, has been shown to increase resistance to enzymatic degradation by inducing a more stable helical conformation in peptides[12][13][14]. While the exact effect of Abu at this position is not documented, it is often incorporated into peptide design to improve stability against proteolysis.

Q5: How does the C-terminal glycolate-R-amide modification influence stability?

C-terminal amidation is a common strategy to enhance peptide stability[15]. By neutralizing the negative charge of the C-terminal carboxyl group, amidation makes the peptide more resistant to degradation by carboxypeptidases[15][16]. While high pressure or temperature can induce hydrolysis of the C-terminal amide, these conditions are not typical for cell lysate experiments[17]. The stability of the amide bond can be sensitive to adjacent residues, particularly with certain non-natural amino acids under strongly acidic conditions (e.g., neat TFA), but this is not a concern in a buffered cell lysate environment[18][19].

Troubleshooting Guide

Problem: Low or no signal in my assay (e.g., pull-down, Western blot, ELISA).

This is the most common issue and can often be linked to peptide degradation.

Possible Cause Recommended Solution
Peptide Degradation The peptide is being rapidly degraded by proteases in the cell lysate.
1. Add Protease Inhibitors: Supplement your lysis buffer and incubation buffers with a broad-spectrum protease inhibitor cocktail.
2. Minimize Incubation Time: Reduce the incubation time of the peptide with the cell lysate to the minimum required for your assay.
3. Optimize Temperature: Perform all incubation steps at 4°C to reduce enzymatic activity[5].
4. Perform a Stability Assay: Empirically test the peptide's stability over your experimental time course using the protocols provided below.
Suboptimal Binding The peptide may not be efficiently binding to its target or the detection reagent (e.g., streptavidin beads).
1. Check Buffer Compatibility: Ensure your buffer composition (pH, salt concentration) is optimal for the biotin-streptavidin interaction and any target binding.
2. Verify Peptide Concentration: Accurately determine the peptide concentration of your stock solution.
3. Use High-Quality Reagents: Ensure your streptavidin beads or conjugates are not expired and have high binding capacity.

Quantitative Data Summary

Since no specific data exists for this compound, the following table provides a general overview of typical peptide stability in common experimental matrices to serve as a reference.

Table 1: Representative Stability of Peptides in Biological Matrices

Biological Matrix Typical Half-life (t½) Key Degrading Enzymes
Cell Lysate Seconds to Minutes[1] Endopeptidases, Aminopeptidases, Carboxypeptidases
Cell Culture Supernatant Minutes to Hours Serum proteases (if present), secreted cellular proteases

| Human Blood Plasma/Serum | Minutes | Various circulating proteases and peptidases |

Note: These are generalized values. The actual half-life of your peptide must be determined experimentally.

Experimental Protocols

Protocol 1: Assessing Peptide Stability in Cell Lysate by Western Blot

This method is suitable for qualitatively or semi-quantitatively assessing the stability of the intact biotinylated peptide over time.

1. Preparation of Cell Lysate: a. Lyse cultured cells using a non-denaturing lysis buffer (e.g., RIPA or NP-40 based) supplemented with a protease inhibitor cocktail[20][21]. b. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris[21]. c. Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).

2. Incubation: a. Dilute the cell lysate to a standardized concentration (e.g., 1-2 mg/mL) with lysis buffer. b. Spike the lysate with this compound to a final concentration of 1-10 µM. c. Aliquot the mixture into separate tubes for each time point (e.g., 0, 5, 15, 30, 60, 120 minutes). d. Incubate the tubes at the desired temperature (e.g., 37°C or 4°C). e. To stop the reaction at each time point, add 4X SDS-PAGE loading buffer to the corresponding tube and immediately heat at 95-100°C for 5-10 minutes[22].

3. Western Blotting: a. Run the samples on an SDS-PAGE gel[23]. b. Transfer the proteins to a nitrocellulose or PVDF membrane[23]. c. Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[24]. d. Incubate the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature[24]. e. Wash the membrane three times for 5-10 minutes each with TBST[24]. f. Add an ECL substrate and visualize the signal using a chemiluminescence imager[23]. A decrease in band intensity over time indicates peptide degradation.

Protocol 2: Quantitative Assessment of Peptide Stability by LC-MS

This method provides precise quantification of the intact peptide and can identify degradation products.

1. Incubation and Sample Preparation: a. Follow steps 1a-d from the Western Blot protocol above for lysate preparation and incubation. b. To stop the reaction at each time point, add an equal volume of a precipitation solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid) to the aliquot[25]. c. Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins[25]. d. Centrifuge at 14,000 x g for 15 minutes at 4°C[25]. e. Carefully transfer the supernatant, which contains the peptide, to a new tube or an HPLC vial for analysis[25].

2. LC-MS/MS Analysis: a. Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS/MS) system[26][27]. b. Use a reversed-phase C18 column suitable for peptide separations. c. Develop a gradient elution method using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). d. Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) of the intact this compound peptide. e. Quantify the peak area corresponding to the intact peptide at each time point. The rate of disappearance of this peak allows for the calculation of the peptide's half-life[25].

Visualizations

Below are diagrams illustrating key concepts and workflows related to your peptide stability experiments.

G cluster_peptide Intact Peptide cluster_products Degradation Products P Biotin-EEE-N-L-Y-F-Q-Abu-glycolate-R-amide Protease TEV Protease or Endogenous Proteases P->Protease F1 Biotin-EEE-N-L-Y-F-Q F2 Abu-glycolate-R-amide F3 Other Fragments Protease->F1 Cleavage at ENLYFQ|X Protease->F2 Protease->F3

Caption: Potential enzymatic cleavage of the peptide by proteases.

G cluster_analysis Analysis start Start: Prepare Cell Lysate + Protease Inhibitors spike Spike Lysate with Peptide start->spike incubate Incubate at 37°C or 4°C spike->incubate aliquot Take Aliquots at Time Points (0, 5, 15... min) incubate->aliquot stop Stop Reaction (Add SDS Buffer or ACN/TFA) aliquot->stop wb Western Blot (Detect with Streptavidin-HRP) stop->wb lcms LC-MS (Quantify Intact Peptide) stop->lcms end End: Determine Peptide Half-Life wb->end lcms->end

Caption: Experimental workflow for peptide stability assay.

G cluster_solutions1 Stability Troubleshooting cluster_solutions2 Assay Condition Troubleshooting start Assay Signal Low or Absent? check_stability Is Peptide Stability Confirmed? start->check_stability run_stability_assay Run Stability Assay (WB or LC-MS) check_stability->run_stability_assay No check_reagents Check Reagent Quality (e.g., Streptavidin Beads) check_stability->check_reagents Yes add_inhibitors Add Protease Inhibitors run_stability_assay->add_inhibitors optimize_time_temp Reduce Incubation Time and Temperature add_inhibitors->optimize_time_temp end_node Re-run Assay optimize_time_temp->end_node verify_concentration Verify Peptide Concentration check_reagents->verify_concentration optimize_buffer Optimize Assay Buffer (pH, Salt) verify_concentration->optimize_buffer optimize_buffer->end_node

Caption: Troubleshooting flowchart for low assay signal.

References

Validation & Comparative

Specificity Analysis of Biotin-EEENLYFQ-Abu-glycolate-R-amide Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and specificity analysis of Biotin-EEENLYFQ-Abu-glycolate-R-amide, a key reagent in advanced proteomics and protein engineering applications. The focus is on its binding characteristics within its primary experimental context, its comparison with alternative methodologies, and the experimental data supporting its use.

Introduction

This compound is a specifically designed biotinylated peptide ester that functions as an acyl donor substrate for the engineered enzyme, subtiligase.[1] Subtiligase is a variant of the subtilisin protease that has been engineered to catalyze the formation of a peptide bond between a peptide ester (like the topic molecule) and the N-terminal α-amine of a target peptide or protein.[2] This guide will delve into the specificity of this interaction, the experimental protocols for its application, and a comparison with alternative approaches.

Core Application: Proteomic Identification of Ligation Sites (PILS)

The primary application of this compound is in a powerful chemoproteomic technique known as Proteomic Identification of Ligation Sites (PILS).[1] The PILS method is employed to comprehensively map the substrate specificity of subtiligase and its engineered variants.[1]

PILS Experimental Workflow

The PILS workflow enables the determination of subtiligase's preferred N-terminal amino acid sequences in a high-throughput manner.

PILS_Workflow cluster_reaction Ligation Reaction cluster_enrichment Enrichment & Elution cluster_analysis Analysis PeptideLibrary Proteome-derived Peptide Library (Acceptor Substrates) Ligation Enzymatic Ligation PeptideLibrary->Ligation BiotinSubstrate Biotin-EEENLYFQ-Abu- glycolate-R-amide (Donor Substrate) BiotinSubstrate->Ligation Subtiligase Subtiligase Enzyme Subtiligase->Ligation BiotinylatedPeptides Biotinylated Peptide Products Ligation->BiotinylatedPeptides Enrichment Affinity Capture BiotinylatedPeptides->Enrichment AvidinBeads Streptavidin Beads AvidinBeads->Enrichment Elution Selective Elution Enrichment->Elution TEV TEV Protease Cleavage TEV->Elution TaggedPeptides Abu-Tagged Peptides Elution->TaggedPeptides LCMS LC-MS/MS Analysis TaggedPeptides->LCMS DataAnalysis Data Analysis & Specificity Profiling LCMS->DataAnalysis Specificity_Determination BiotinSubstrate Biotin-EEENLYFQ-Abu- glycolate-R-amide (Constant Donor) LigationEfficiency Variable Ligation Efficiency BiotinSubstrate->LigationEfficiency PeptidePool Diverse Peptide Pool (Variable Acceptors) PeptidePool->LigationEfficiency Subtiligase Subtiligase Enzyme Subtiligase->LigationEfficiency Enrichment Biotin-based Enrichment LigationEfficiency->Enrichment MSAnalysis Mass Spectrometry Identification & Quantification Enrichment->MSAnalysis SpecificityProfile Enzyme Specificity Profile MSAnalysis->SpecificityProfile

References

A Researcher's Guide to Quantitative Analysis of Peptide Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the binding affinity of peptides to their targets is paramount for elucidating biological mechanisms and advancing therapeutic candidates. This guide provides a comparative overview of key experimental techniques used to quantify peptide binding affinity. While specific quantitative data for the peptide sequence "EEENLYFQ" is not publicly available, this document serves as a comprehensive resource for designing and executing experiments to determine its binding characteristics, or those of any other peptide of interest.

Comparison of Techniques for Measuring Peptide Binding Affinity

The selection of an appropriate method for quantifying peptide binding affinity depends on various factors, including the nature of the interacting molecules, the desired quantitative output, and available resources. The following table summarizes and compares the most common techniques.

Technique Principle Key Quantitative Data Typical Kd Range Throughput Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[1][2]Kd (dissociation constant), ka (association rate), kd (dissociation rate)pM to mMLow to MediumReal-time kinetics, label-free.[2]Requires immobilization of one binding partner, which may affect its activity; mass transport artifacts can occur.[3]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.[4][5][6]Kd, ΔH (enthalpy change), ΔS (entropy change), stoichiometry (n)nM to mMLowLabel-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[5][6]Requires large amounts of sample, sensitive to buffer composition.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind.[7][8][9]Kd, ka, kdpM to mMMedium to HighReal-time kinetics, label-free, high throughput capabilities.[7][8][9]Requires immobilization, less sensitive than SPR for small molecules.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) An immobilized antigen (peptide) is detected by an antibody linked to an enzyme that produces a detectable signal.[11][12][13]Apparent Kd, IC50nM to µMHighHigh throughput, widely available, versatile formats (direct, indirect, competitive).[14]Indirect measurement of binding, requires labeled reagents, prone to non-specific binding.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[15][16][17][18]KdpM to mMMediumLow sample consumption, in-solution measurement, tolerant of complex biological liquids.[16][17]Requires fluorescent labeling of one binding partner.[19]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are generalized protocols for the key techniques discussed.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (ka, kd) and the dissociation constant (Kd) of a peptide-protein interaction.

Methodology:

  • Ligand Immobilization:

    • The protein (ligand) is typically immobilized on a sensor chip (e.g., CM5) via amine coupling.[1]

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The ligand, diluted in an appropriate buffer (e.g., 10 mM acetate, pH 4.5), is injected over the activated surface.

    • Remaining active sites are deactivated with an injection of ethanolamine.

  • Analyte Interaction:

    • A series of concentrations of the peptide (analyte) in running buffer (e.g., HBS-EP) are injected over the immobilized ligand surface.

    • The association of the analyte to the ligand is monitored in real-time.

    • Following the association phase, running buffer without the analyte is flowed over the chip to monitor the dissociation.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile (Kd, ΔH, ΔS, stoichiometry) of a peptide-protein interaction.

Methodology:

  • Sample Preparation:

    • The protein and peptide are extensively dialyzed against the same buffer to minimize buffer mismatch effects.[4]

    • The protein is placed in the sample cell and the peptide in the injection syringe.[4]

  • Titration:

    • A series of small injections of the peptide are titrated into the protein solution in the sample cell.

    • The heat change upon each injection is measured relative to a reference cell.[5]

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the peptide to the protein.

    • The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Assay

Objective: To determine the binding affinity (IC50, and estimation of Kd) of a peptide.

Methodology:

  • Plate Coating:

    • A 96-well plate is coated with the target protein and incubated overnight.[11][13]

  • Blocking:

    • The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., BSA or non-fat milk).[12]

  • Competition:

    • A constant concentration of a labeled (e.g., biotinylated) version of the peptide and a serial dilution of the unlabeled EEENLYFQ peptide are added to the wells and incubated.

  • Detection:

    • The plate is washed, and an enzyme-conjugated secondary antibody or streptavidin-HRP is added.[20]

    • A substrate is added to produce a colorimetric, fluorescent, or luminescent signal.

  • Data Analysis:

    • The signal is measured, and an IC50 value (the concentration of unlabeled peptide that inhibits 50% of the labeled peptide binding) is determined. The Kd can be estimated from the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be initiated by the binding of a peptide ligand, such as EEENLYFQ, to a cell surface receptor.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Ligand (EEENLYFQ) Peptide Ligand (EEENLYFQ) Receptor Receptor Peptide Ligand (EEENLYFQ)->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Effector Protein Effector Protein Signaling Cascade->Effector Protein Phosphorylation Cellular Response Cellular Response Effector Protein->Cellular Response Regulation

Caption: A generic peptide-mediated signaling pathway.

Experimental Workflow

This diagram outlines a typical workflow for the quantitative analysis of peptide binding affinity.

G Start Start Peptide & Protein Preparation Peptide & Protein Preparation Start->Peptide & Protein Preparation Choice of Affinity Assay Choice of Affinity Assay Peptide & Protein Preparation->Choice of Affinity Assay SPR / BLI SPR / BLI Choice of Affinity Assay->SPR / BLI Kinetics ITC ITC Choice of Affinity Assay->ITC Thermodynamics ELISA / MST ELISA / MST Choice of Affinity Assay->ELISA / MST Endpoint/Solution Data Acquisition Data Acquisition SPR / BLI->Data Acquisition ITC->Data Acquisition ELISA / MST->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation End End Results Interpretation->End

Caption: Workflow for peptide binding affinity analysis.

References

"comparison of different biotinylated probes for target identification"

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to unravel complex biological processes and accelerate drug discovery, the identification of molecular targets for bioactive compounds is a critical step. Biotinylated probes have emerged as powerful tools in chemical proteomics for this purpose, enabling the capture and identification of protein targets from complex biological mixtures. This guide provides a comprehensive comparison of different biotinylated probes, offering insights into their mechanisms, performance, and the experimental protocols required for their successful application.

Proximity-Dependent Biotinylation (PDB) vs. Photoaffinity Labeling (PAL): Two Main Strategies

The two most prominent strategies utilizing biotinylated probes for target identification are Proximity-Dependent Biotinylation (PDB) and Photoaffinity Labeling (PAL).

Proximity-Dependent Biotinylation (PDB) employs an enzyme fused to a protein of interest (the "bait") to generate reactive biotin (B1667282) molecules that covalently label nearby proteins (the "prey") in living cells. This method is particularly useful for mapping protein-protein interaction networks and identifying components of subcellular compartments.[1]

Photoaffinity Labeling (PAL) , on the other hand, utilizes small molecule probes that are chemically synthesized to include three key components: a ligand that binds to the target protein, a photoreactive group that forms a covalent bond upon UV light activation, and a biotin tag for enrichment.[2][3] PAL is a powerful tool for identifying the direct binding partners of small molecules and drugs.[2][4][5]

Comparison of Proximity-Dependent Biotinylation (PDB) Enzymes

Several enzymes have been developed for PDB, each with distinct characteristics in terms of labeling speed, radius, and mechanism. The most commonly used enzymes are variants of the E. coli biotin ligase BirA (BioID, TurboID, miniTurbo) and the engineered ascorbate (B8700270) peroxidase APEX2.

FeatureBioIDTurboID/miniTurboAPEX2
Enzyme Type Biotin Ligase (mutant BirA)Biotin Ligase (engineered BirA)Ascorbate Peroxidase
Labeling Time 16-24 hours[6]~10 minutes[1][7]< 1 minute[6][8]
Labeling Radius ~10 nm[6][9]~10 nm[10]~20 nm[6][10][11]
Labeled Residues Lysine[9]Lysine[12][13]Tyrosine[8][10]
Substrate Biotin, ATP[1][7]Biotin, ATP[7]Biotin-phenol, H₂O₂[1]
Key Advantages First-generation, well-establishedRapid labeling, suitable for dynamic processesVery fast kinetics, good for temporal resolution
Key Disadvantages Long labeling time, potential for artifactsMay have biases towards certain proteins[12]Requires toxic H₂O₂, potential for oxidative stress[8]

Key Considerations for Choosing a PDB Enzyme:

  • Temporal Resolution: For studying dynamic processes, the rapid kinetics of TurboID/miniTurbo and APEX2 are advantageous over the slow labeling of BioID.[7][8]

  • Toxicity: The requirement of hydrogen peroxide for APEX2 activation can be toxic to cells, which is a consideration for in vivo studies.[8]

  • Labeling Bias: TurboID's preference for lysine (B10760008) residues and APEX2's for tyrosine can introduce biases in the identified proteome.[10][12] Researchers have found that TurboID may be better suited for broader proteomic studies, while APEX2 may be more effective for targeting specific signaling pathways.[12][14]

Comparison of Photoaffinity Labeling (PAL) Photoreactive Groups

The choice of the photoreactive group is crucial for the success of a PAL experiment. The most commonly used photocrosslinkers are aryl azides, benzophenones, and diazirines.[3][15][16]

Photoreactive GroupAryl AzideBenzophenoneDiazirine
Activation Wavelength 254-300 nm~350-360 nm[3]~350 nm[17]
Reactive Intermediate Nitrene[18]Triplet diradical[18]Carbene[17][18]
Reactivity Highly reactive, can react with various bondsReacts with C-H bonds[3]Highly reactive, inserts into C-H and R-H bonds[17]
Stability Relatively stable in the darkStable in most organic solvents[3]Small and generally stable
Key Advantages Small size, high reactivityActivated by less damaging wavelengths, stable[3]Small size, high reactivity, less prone to side reactions with water[17]
Key Disadvantages Can be quenched by thiols, activated by potentially damaging UV light[17]Bulkiness can hinder binding, may require long irradiation times[3]Can be quenched by water, potential for side reactions[19]

Key Considerations for Choosing a Photoreactive Group:

  • Probe Design: The small size of aryl azides and diazirines can be advantageous as they are less likely to interfere with the binding of the small molecule to its target.[3]

  • Photochemistry: Benzophenones are activated by longer wavelength UV light, which is less damaging to cells compared to the shorter wavelengths required for aryl azides.[3][17]

  • Reactivity and Specificity: The highly reactive carbene generated from diazirines can insert into a wide range of chemical bonds, offering broad labeling potential.[17]

Experimental Protocols

General Workflow for Target Identification using Biotinylated Probes

The overall workflow for both PDB and PAL involves labeling the target proteins with biotin, enriching the biotinylated proteins using streptavidin affinity purification, and identifying the proteins by mass spectrometry.

G cluster_labeling Biotin Labeling cluster_enrichment Enrichment cluster_analysis Analysis PDB Proximity-Dependent Biotinylation (e.g., TurboID) Lysate Cell Lysis PDB->Lysate PAL Photoaffinity Labeling PAL->Lysate Pulldown Streptavidin Pulldown Lysate->Pulldown Elution Elution of Biotinylated Proteins Pulldown->Elution MS Mass Spectrometry Elution->MS Data Data Analysis & Target Identification MS->Data

Caption: General workflow for target identification using biotinylated probes.

Experimental Protocol for TurboID-based Proximity Labeling

This protocol is adapted from established methods for TurboID-based proximity labeling in mammalian cells.[7][20]

  • Construct Design and Expression:

    • Clone the TurboID enzyme in-frame with your protein of interest (bait).

    • Transfect mammalian cells with the expression construct.

    • Verify the expression and correct subcellular localization of the fusion protein.

  • Biotin Labeling:

    • Incubate the cells with 50-200 µM biotin for a short duration (e.g., 10 minutes) at 37°C.[21]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS to remove excess biotin.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Streptavidin Pulldown:

    • Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.[22][23][24]

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical washing series might include a high-salt buffer, a high-pH buffer, and a urea-containing buffer.

  • On-Bead Digestion and Mass Spectrometry:

    • Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.[13]

    • Analyze the peptides by LC-MS/MS to identify and quantify the biotinylated proteins.[13]

Experimental Protocol for Photoaffinity Labeling

This protocol provides a general framework for a PAL experiment.[2][4][5]

  • Probe Synthesis:

    • Synthesize the photoaffinity probe by incorporating a photoreactive group (e.g., diazirine) and a biotin tag onto the small molecule of interest.[25][26][27]

  • Labeling in Live Cells or Lysates:

    • Incubate live cells or cell lysates with the photoaffinity probe.

    • Include control groups, such as a vehicle control and a competition experiment where an excess of the unlabeled small molecule is added to outcompete the probe for binding to the target.[2][19]

  • UV Cross-linking:

    • Expose the samples to UV light at the appropriate wavelength to activate the photoreactive group and induce covalent cross-linking to the target protein.[4]

  • Cell Lysis and Enrichment:

    • If using live cells, lyse the cells after UV irradiation.

    • Perform streptavidin pulldown to enrich the biotinylated protein-probe complexes as described in the TurboID protocol.[4]

  • Analysis:

    • Elute the captured proteins and analyze them by SDS-PAGE and silver staining or by mass spectrometry for identification.[2]

Signaling Pathway and Workflow Diagrams

Proximity-Dependent Biotinylation (PDB) Workflow

G Bait Bait Protein TurboID TurboID Enzyme Bait->TurboID fused to ReactiveBiotin Reactive Biotin-AMP TurboID->ReactiveBiotin generates Biotin Biotin + ATP Biotin->TurboID Prey Proximal Prey Protein ReactiveBiotin->Prey labels LabeledPrey Biotinylated Prey Protein G Probe Photoaffinity Probe (Ligand-Photoreactive Group-Biotin) Complex Non-covalent Complex Probe->Complex Target Target Protein Target->Complex CovalentComplex Covalent Biotinylated Complex Complex->CovalentComplex activates UV UV Light UV->Complex

References

Safety Operating Guide

Proper Disposal of Biotin-EEENLYFQ-Abu-glycolate-R-amide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Biotin-EEENLYFQ-Abu-glycolate-R-amide is not publicly available. The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative to handle and dispose of this chemical with caution, adhering to the principle of treating unknown substances as potentially hazardous. This guide provides general procedures based on best practices for laboratory chemical waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect from skin contact.

Confine all handling of the peptide conjugate to a designated area, such as a chemical fume hood, to minimize exposure.

Step-by-Step Disposal Procedures

The proper disposal method will depend on whether the waste is in a liquid or solid form.

Liquid Waste Disposal:

  • Inactivation (Recommended): While not mandatory for all non-hazardous peptides, inactivation provides an additional layer of safety.[1] A common method for peptide inactivation is hydrolysis through the addition of a strong acid or base. In a chemical fume hood, you can treat the peptide solution with 1 M NaOH or 1 M HCl to break the peptide bonds.[1] Allow the solution to stand for a minimum of 24 hours to ensure complete degradation.[1]

  • Neutralization: If you performed the inactivation step with a strong acid or base, you must neutralize the solution to a pH between 5.5 and 9.0 before further disposal.[2][3] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[2]

  • Collection: Transfer the neutralized liquid waste into a clearly labeled, leak-proof hazardous waste container.[4] The label should include the full chemical name, concentration, and the words "Hazardous Waste".[5]

  • Institutional Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.[6] Never pour chemical waste down the drain unless you have explicit written permission from your EHS department.[5]

Solid Waste Disposal:

  • Segregation: All solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated from regular trash.[2]

  • Collection: Place all contaminated solid waste into a designated, leak-proof solid waste container.[1] This container should be clearly labeled as "Hazardous Waste" and list the chemical contaminant.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected for disposal.[1]

  • Institutional Disposal: Coordinate with your institution's EHS department for the pickup and disposal of the solid hazardous waste.[6]

Summary of General Disposal Guidelines

Waste TypeKey Disposal StepsImportant Considerations
Liquid Waste 1. Inactivation (recommended) with 1 M HCl or 1 M NaOH for at least 24 hours. 2. Neutralization to a pH between 5.5 and 9.0. 3. Collection in a labeled, leak-proof hazardous waste container. 4. Disposal through the institution's EHS department.Always perform inactivation and neutralization in a chemical fume hood. Never dispose of liquid chemical waste down the drain without EHS approval.[2][5]
Solid Waste 1. Segregate all contaminated materials (gloves, vials, tips, etc.). 2. Collect in a labeled, leak-proof solid hazardous waste container. 3. Store in a designated waste accumulation area. 4. Disposal through the institution's EHS department.Do not mix different waste streams unless explicitly permitted by your EHS office.[1]

Experimental Protocols

Due to the absence of a specific SDS for this compound, no experimentally validated disposal protocols are available. The procedures outlined above are based on general best practices for handling peptide-based research chemicals.

Logical Workflow for Chemical Waste Disposal

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Identify Waste (Liquid or Solid) B Liquid Waste A->B Liquid C Solid Waste A->C Solid D Inactivate (e.g., 1M NaOH/HCl) B->D G Collect in Labeled Solid Waste Container C->G E Neutralize to pH 5.5-9.0 D->E F Collect in Labeled Hazardous Waste Container E->F H Store in Designated Accumulation Area F->H G->H I Contact EHS for Waste Pickup H->I

Caption: General workflow for the disposal of laboratory chemical waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.